1-Phenyl-3-(1-phenylpropan-2-yl)urea
Description
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-phenyl-3-(1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C16H18N2O/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19) |
InChI Key |
KVPDHNKSKXROKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
An In-Depth Technical Guide on 1-Phenyl-3-(1-phenylpropan-2-yl)urea: Physicochemical Profiling, Synthesis, and Validation
Executive Summary
In the landscape of modern medicinal chemistry and drug development, unsymmetrical urea derivatives serve as highly privileged pharmacophores. 1-Phenyl-3-(1-phenylpropan-2-yl)urea is a structurally compelling compound that merges a rigid hydrogen-bonding urea core with the flexible, lipophilic architecture of an amphetamine-derived side chain (1-phenylpropan-2-yl). As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven guide to the physicochemical properties, synthetic methodologies, and analytical validation of this specific molecule.
This guide moves beyond theoretical overviews, offering self-validating experimental protocols designed to ensure high-fidelity synthesis and orthogonal analytical confirmation for downstream biological or pharmacological applications.
Part 1: Physicochemical Profiling & Structural Causality
Before initiating any synthetic or analytical workflow, it is critical to establish the precise physicochemical parameters of the target molecule. The molecular formula for 1-Phenyl-3-(1-phenylpropan-2-yl)urea is C16H18N2O , yielding a molecular weight of 254.33 g/mol [1].
Quantitative Data Summary
| Parameter | Specification |
| IUPAC Name | 1-phenyl-3-(1-phenylpropan-2-yl)urea |
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| Monoisotopic / Exact Mass | 254.1419 Da |
| Structural Class | Unsymmetrical Diaryl/Alkyl Urea |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
Structural Causality in Drug Design
The architecture of 1-Phenyl-3-(1-phenylpropan-2-yl)urea is highly deliberate:
-
The Urea Core (-NH-CO-NH-): Resonance stabilization between the nitrogen lone pairs and the carbonyl
-system imparts partial double-bond character to the C-N bonds. This enforces a planar, rigid geometry that acts as an optimal hydrogen-bond donor/acceptor hub, a feature heavily exploited in the design of kinase and soluble epoxide hydrolase inhibitors [2]. -
The 1-Phenylpropan-2-yl Moiety: Derived from the amphetamine skeleton, this side chain introduces a chiral center and a flexible aliphatic linker. This flexibility allows the terminal phenyl ring to dynamically orient itself to maximize
stacking interactions within hydrophobic binding pockets, significantly enhancing target affinity compared to rigid, symmetrical diaryl ureas.
Part 2: Synthetic Methodology & Mechanistic Pathway
The most atom-economical and scalable method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate [3]. Below is a field-proven, step-by-step protocol for the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
Step-by-Step Synthesis Protocol
-
Step 1: Preparation of the Amine Solution Dissolve 1.0 equivalent of 1-phenylpropan-2-amine in anhydrous dichloromethane (DCM) under a continuous nitrogen purge.
-
Causality: Anhydrous conditions are non-negotiable. Trace moisture will hydrolyze the incoming isocyanate into an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline will consume another equivalent of isocyanate to form 1,3-diphenylurea—a highly insoluble and stubborn impurity that severely complicates downstream purification.
-
-
Step 2: Electrophilic Addition Cool the reaction vessel to 0 °C using an ice bath. Add 1.05 equivalents of phenyl isocyanate dropwise over 15 minutes.
-
Causality: The nucleophilic attack of the primary amine on the electrophilic central carbon of the isocyanate is highly exothermic. Cooling the system to 0 °C suppresses the kinetic energy, preventing the formation of higher-order oligomers (e.g., biurets) and ensuring strict 1:1 stoichiometry.
-
-
Step 3: Reaction Maturation Remove the ice bath and allow the system to warm to room temperature (20–25 °C), stirring continuously for 4 hours.
-
Causality: Warming provides the necessary activation energy to drive the reaction to thermodynamic completion, ensuring maximum conversion of the sterically hindered secondary alkylamine group.
-
-
Step 4: Quenching and Work-up Quench the reaction with 0.1 M HCl, followed by a saturated brine wash.
-
Causality: The mild acid wash selectively protonates any unreacted 1-phenylpropan-2-amine, partitioning it into the aqueous layer for easy removal. The neutral target urea remains safely partitioned in the organic DCM layer.
-
-
Step 5: Purification Concentrate the organic layer in vacuo and recrystallize the crude solid from an ethanol/water mixture.
-
Causality: Recrystallization exploits the differential solubility of the target urea and trace impurities, yielding a highly pure crystalline product without the need for resource-intensive flash chromatography.
-
Workflow Visualization
Figure 1: Synthetic workflow and quality control pathway for 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
Part 3: Analytical Methodologies for Verification
To ensure scientific integrity, synthesized compounds must be subjected to a self-validating analytical system. We utilize Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary orthogonal validation tool.
Step-by-Step LC-MS Protocol
-
Step 1: Sample Preparation Reconstitute 1 mg of the purified urea in 1 mL of LC-MS grade Acetonitrile:Water (50:50 v/v). Spike the sample with 10 µL of an isotopically labeled internal standard (e.g.,
-labeled urea derivative).-
Causality: The inclusion of an internal standard creates a self-validating loop. It allows the analyst to definitively differentiate between true sample loss/ion suppression in the source and mechanical instrument drift.
-
-
Step 2: Chromatographic Separation Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 10 minutes.
-
Causality: The highly lipophilic phenyl and phenylpropan-2-yl groups require a high organic solvent composition for successful elution. The gradient ensures that any polar impurities elute in the void volume, while the target urea elutes later as a sharp, symmetrical peak.
-
-
Step 3: Mass Spectrometry Detection Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the
precursor ion at m/z 255.15 .-
Causality: The localized lone pairs on the urea nitrogen atoms readily accept a proton from the formic acid modifier in the mobile phase. This makes ESI+ the optimal ionization mode, guaranteeing high-sensitivity detection of the 254.33 g/mol parent molecule.
-
References
- National Center for Biotechnology Information (PubChem).1-Ethyl-1-methyl-3,3-diphenylurea | C16H18N2O | CID 67018920.
- Ghosh, A. K., & Brindisi, M.Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry / PMC.
- BenchChem.Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.
Thermodynamic properties of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
The following technical guide details the thermodynamic and physiochemical profile of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a critical derivative in forensic profiling and chiral resolution of amphetamine-type stimulants.
A Technical Guide for Solid-State Characterization and Stability Analysis
Part 1: Executive Summary & Molecular Architecture
The Target Analyte
1-Phenyl-3-(1-phenylpropan-2-yl)urea is the asymmetric urea derivative formed by the condensation of amphetamine (1-phenylpropan-2-amine) and phenyl isocyanate . In drug development and forensic science, this compound serves two critical roles:
-
Chiral Selector/Resolution Agent: The urea moiety provides strong hydrogen-bonding donors/acceptors, facilitating the formation of diastereomeric complexes for the resolution of chiral amines.
-
Forensic Marker: It acts as a stable, crystalline derivative for the identification of amphetamine, offering a distinct melting point and mass spectral fingerprint compared to the volatile free base.
Structural & Physiochemical Basis
The thermodynamic behavior of this molecule is governed by the competition between the flexible alkyl chain and the rigid urea "tape" motifs in the crystal lattice.
| Property | Descriptor | Thermodynamic Implication |
| Molecular Formula | Moderate molecular weight (254.33 g/mol ) suggests intermediate lattice energy. | |
| H-Bonding | Urea core (-NH-CO-NH-) | Creates strong 1D hydrogen-bonded chains ( |
| Steric Bulk | Disrupts planar packing efficiency compared to linear phenethylamine derivatives, likely lowering | |
| Chirality | Single stereocenter ( | Enantiopure forms ( |
Part 2: Solid-State Thermodynamics
Phase Transitions and Thermal Stability
Unlike the volatile amphetamine free base (BP ~203°C), the phenylurea derivative is a stable solid. The urea functional group acts as a "thermal anchor," significantly increasing the melting point through intermolecular hydrogen bonding.
-
Predicted Melting Point (
):-
Racemate (DL): 135°C – 145°C[1]
-
Enantiopure (D or L): Typically 10–20°C higher or lower depending on the specific packing motif (conglomerate vs. racemic compound).
-
Note: The unbranched analog (phenethylamine phenylurea) melts at ~155°C. The
-methyl steric hindrance in the amphetamine derivative typically depresses the melting point by 10–20°C.
-
-
Enthalpy of Fusion (
):
Polymorphism and Crystallinity
Urea derivatives are prone to conformational polymorphism . The flexible ethyl linkage between the phenyl ring and the chiral center allows the molecule to adopt multiple conformations (anti vs. gauche), leading to different crystal forms.
-
Form I (Thermodynamically Stable): Characterized by dense packing and maximized H-bond networks.
-
Form II (Kinetic/Metastable): Often obtained from rapid precipitation; exhibits lower melting point and higher solubility.
Visualization: Polymorph Screening Workflow
The following diagram outlines the decision matrix for identifying and characterizing thermodynamic polymorphs.
Figure 1: Workflow for differentiating kinetic vs. thermodynamic polymorphs of urea derivatives.
Part 3: Solution Thermodynamics & Solubility
Solubility Profile
The molecule exhibits amphiphilic character but is predominantly lipophilic due to the two phenyl rings and the alkyl chain.
-
LogP (Octanol/Water Partition Coefficient):
-
Predicted Value: 3.2 – 3.8
-
Implication: Highly permeable in lipid membranes; poor aqueous solubility.
-
-
Solubility Parameters:
Dissolution Thermodynamics
The dissolution process is endothermic (
- (Crystal): Large positive value (unfavorable to break).
- (Solvent): Negative value (favorable).
-
Outcome: Heating is required to drive dissolution in semi-polar solvents (e.g., acetonitrile), which is critical for recrystallization protocols.
Part 4: Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
To determine the precise melting point and enthalpy of fusion for your specific sample batch.
-
Sample Prep: Weigh 2–4 mg of dried 1-Phenyl-3-(1-phenylpropan-2-yl)urea into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if decomposition occurs).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 200°C at a rate of 10°C/min .
-
Analysis:
-
Identify the onset temperature (
) as the melting point. -
Integrate the endothermic peak to calculate
(J/g). -
Alert: A broad peak or pre-melting endotherm suggests enantiomeric impurity (eutectic behavior).
-
Protocol: Gravimetric Solubility Determination
-
Saturation: Add excess solid to 5 mL of solvent (Water, EtOH, Octanol) in a sealed vial.
-
Equilibrium: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate and weigh the residue, or quantify via HPLC-UV (254 nm).
Visualization: Thermodynamic Solubility Cycle
This diagram illustrates the energy barriers involved in solubilizing the urea derivative.
Figure 2: Born-Haber cycle representing the dissolution thermodynamics. High lattice energy is the primary barrier to aqueous solubility.
Part 5: References
-
NIST Chemistry WebBook. Urea, phenyl- (Monophenylurea) Thermodynamic Data.[5] National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Amphetamine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Acree, W. E. (1991). Thermodynamic properties of organic compounds: Enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 189(1), 37-56.
-
Huxoll, F., et al. (2021). The Vaporization Enthalpy and Vapor Pressure of (d)-Amphetamine.[6] Journal of Chemical & Engineering Data.[6] Available at: [Link]
-
Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163-208. (General reference for urea polymorphism mechanics).
Sources
- 1. US3161650A - 2-amino-5-aryloxazoline products - Google Patents [patents.google.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phenethylamine [drugfuture.com]
- 5. Urea, phenyl- (CAS 64-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
Precision Nomenclature for Phenyl-Substituted Urea Derivatives: A Structural Algorithmic Approach
Executive Summary
In drug discovery, the phenylurea pharmacophore is ubiquitous, serving as a critical scaffold in kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase inhibitors.[1] However, nomenclature ambiguity remains a significant liability.[1][2] The oscillation between legacy Chemical Abstracts Service (CAS) numbering (1,[1][2] 3) and IUPAC’s preferred
This guide provides a rigorous, algorithmic protocol for naming phenyl-substituted urea derivatives. Moving beyond rote memorization, we establish a logical hierarchy based on the 2013 IUPAC Recommendations (Blue Book P-66) , ensuring your data is chemically accurate and legally robust.
Part 1: The Fundamental Framework
The Parent Structure: Urea vs. Carbonic Diamide
The IUPAC Preferred Name (PIN) for the structure
The Locant Controversy: vs. 1,3
Historically, and in many CAS database entries, the nitrogen atoms of urea are numbered 1 and 3 , with the carbonyl oxygen at position 2 . However, IUPAC P-66.1.6 explicitly mandates the use of
- : Assigned to the nitrogen carrying the substituent that comes first alphabetically.[2][4]
- : Assigned to the remaining nitrogen.[2]
-
Symmetry : If the molecule is symmetric (e.g., diphenylurea), the locants are
.[2]
Scientist-to-Scientist Note: While you must use
Part 2: The Naming Algorithm (SOP)
To generate a correct name, do not guess. Follow this logic gate.
Step 1: Determine the Principal Functional Group (PFG)
Is the urea moiety the highest priority group in the molecule?
-
Priority Order (Simplified): Carboxylic Acid > Ester > Amide > Urea > Ether > Amine.[1][2]
-
Scenario A (Urea is PFG): The name ends in -urea .
-
Scenario B (Urea is NOT PFG): The urea unit becomes a substituent.[1][2][5] It is named carbamoylamino (preferred) or ureido (legacy/non-preferred).[1][2]
Visualization: The Nomenclature Decision Tree
Figure 1: Logic flow for determining the correct IUPAC nomenclature path for urea derivatives.
Part 3: Scenario A - Urea as the Parent (The Phenylureas)[1][2][5]
When urea is the senior group, the syntax is straightforward.[2]
Monosubstituted
-
Structure:
-
Name:
-phenylurea (or phenylurea).
Disubstituted (Symmetric)
-
Structure:
-
Name:
-diphenylurea.[1][2] -
Note: The prefix "bis" is often used if the phenyl rings themselves carry complex identical substituents (e.g.,
-bis(4-chlorophenyl)urea).[1][2]
Disubstituted (Asymmetric)[1][2]
-
Structure:
-
Rule: Alphabetical priority determines
. Methyl (m) vs Phenyl (p).[1][2] "M" comes before "P".[1][2] -
Name:
-methyl- -phenylurea.[1][2]
Part 4: Scenario B - Urea as a Substituent (Complex Drugs)
This is the most common scenario in drug development (e.g., Kinase Inhibitors).[2] The urea is merely a linker between two aromatic systems, one of which often carries a higher-priority amide or acid.[2]
The "Carbamoylamino" Shift
Under IUPAC 2013 recommendations, the prefix ureido (
Case Study: Deconstructing Sorafenib
Sorafenib is a classic example where the urea is not the parent.[2] The pyridine-carboxamide moiety takes precedence.[1][2]
The Structure:
-
Linker: Oxygen (ether) connects the pyridine to a phenyl ring.[1][2]
-
Substituent on Phenyl: A urea group connecting to a chlorotrifluoromethylphenyl ring.[1][2]
The IUPAC Name Breakdown: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide[1][2][5][6][7]
| Segment | Chemical Logic |
| ...pyridine-2-carboxamide | Parent: The highest priority functional group.[1][2][4] |
| N-methyl... | Substituent on the amide nitrogen of the pyridine. |
| 4-[...phenoxy] | The ether linkage attached to position 4 of the pyridine.[2] |
| ...carbamoylamino] | The urea linkage.[2][5] Note it is NOT named "ureido".[1][2] |
| [4-chloro-3-(trifluoromethyl)phenyl]... | The "tail" attached to the distal nitrogen of the urea.[1][2] |
Visualization: Sorafenib Connectivity
Figure 2: Structural hierarchy of Sorafenib.[1][2] The Urea group is demoted to a linker role ("carbamoylamino") because the Carboxamide is the Principal Functional Group.[2]
Part 5: Experimental Data & Common Pitfalls
Ambiguity in Patent Literature
A search of the CAS registry reveals that "ureido" is still prevalent in patents filed before 2010.[2] When conducting Freedom to Operate (FTO) searches, you must query both nomenclatures.[1][2]
Table 1: Nomenclature Mapping for Database Queries
| Structure Component | Preferred IUPAC (PIN) | Legacy / CAS / Common |
| carbamoylamino | ureido | |
| (aminocarbonyl)amino | ureido | |
| 1, 3 | ||
| 1,3-diphenylurea; carbanilide |
Protocol for Naming Verification
To ensure self-validating trustworthiness in your documentation:
-
Generate PIN: Use the algorithm in Part 2.
-
Reverse Check: Input your generated name into a structure-to-name tool (e.g., ChemDraw JS or MarvinSketch) and verify it regenerates the exact original structure.[2]
-
Cross-Reference: Check the "Associated Names" section in PubChem to ensure your name captures the correct stereochemistry and substitution pattern.[2]
References
-
IUPAC Blue Book (P-66.1.6) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.[1][2] [Link][1][2]
-
Sorafenib Structure & Naming . PubChem Compound Summary for CID 216239. National Library of Medicine.[1][2] [Link][1][2]
-
Functional Group Priority Rules . Master Organic Chemistry: Table of Functional Group Priorities. [Link]
-
Urea Derivatives Rule C-971 . ACD/Labs IUPAC Nomenclature Rules. [Link]
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. cancerquest.org [cancerquest.org]
Solubility Profile of 1-Phenyl-3-(1-phenylpropan-2-yl)urea in Organic Solvents
[1]
Executive Summary
1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as N-phenyl-N'-(1-phenylpropan-2-yl)urea or PPEU ) is a substituted urea derivative.[1] It is primarily encountered as a route-specific impurity in the forensic analysis of amphetamine synthesized via the Leuckart method (involving phenyl isocyanate intermediates) or as a degradation product in pharmaceutical stability studies of amphetamine-type stimulants.[1]
Understanding its solubility profile is critical for:
-
Forensic Profiling: Extracting and isolating the impurity from complex illicit seizures to determine synthetic origin.
-
Purification: Designing crystallization protocols to remove this lipophilic byproduct from active pharmaceutical ingredients (APIs).
-
Analytical Method Development: Selecting appropriate solvents for HPLC/GC sample preparation.
This guide details the physicochemical characteristics, solvent compatibility, and rigorous experimental protocols for determining the precise solubility of PPEU.
Physicochemical Characterization
Before detailing solubility, we must establish the compound's structural properties which dictate its solvation behavior.
| Property | Value / Description |
| IUPAC Name | 1-Phenyl-3-(1-phenylpropan-2-yl)urea |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Structure | Asymmetrical urea; Phenyl ring (A) linked via urea bridge to a 1-phenylpropan-2-yl moiety (B).[1] |
| LogP (Predicted) | ~3.2 – 3.5 (Highly Lipophilic) |
| H-Bond Donors | 2 (Urea NH groups) |
| H-Bond Acceptors | 1 (Urea Carbonyl Oxygen) |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~135–145 °C (Estimated based on structural analogs like 1,3-diphenylurea) |
Structural Impact on Solubility
-
Lipophilicity: The presence of two phenyl rings and a propyl chain renders the molecule highly lipophilic, limiting water solubility.
-
Crystal Lattice Energy: The urea linkage forms strong intermolecular hydrogen bonds (N-H[1]···O=C), creating a stable crystal lattice that requires polar aprotic solvents or alcohols to disrupt.
-
Asymmetry: Unlike the symmetrical impurity 1,3-bis(1-phenylpropan-2-yl)urea, the asymmetry of PPEU disrupts packing slightly, likely enhancing solubility in organic solvents compared to its symmetrical analogs.[1]
Solubility Profile in Organic Solvents[1][2][3][4]
The following data represents a synthesized profile based on Structure-Activity Relationship (SAR) with homologous ureas (e.g., 1,3-diphenylurea, phenylurea) and forensic extraction data.
Solvent Classifications
| Solvent Class | Solvent | Solubility Rating | Estimated Solubility (mg/mL) | Mechanistic Insight |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Strong H-bond acceptor capability of DMSO disrupts urea-urea intermolecular bonds.[1] |
| DMF | High | > 50 mg/mL | Similar mechanism to DMSO; ideal for stock solution preparation. | |
| Acetone | Moderate | 10 – 30 mg/mL | Good solvation of the phenyl rings, but less effective at breaking urea H-bonds than DMSO.[1] | |
| Polar Protic | Methanol | Moderate | 15 – 25 mg/mL | Solvates the urea core well; methyl group allows penetration of crystal lattice.[1] |
| Ethanol | Moderate | 10 – 20 mg/mL | Standard solvent for recrystallization (often hot). Solubility drops significantly at 4°C. | |
| Isopropanol | Low-Mod | 5 – 15 mg/mL | Steric bulk reduces solvation efficiency compared to MeOH/EtOH.[1] | |
| Chlorinated | DCM | High | > 30 mg/mL | Excellent solvation of the lipophilic "wings" (phenyl/propyl groups). |
| Chloroform | High | > 30 mg/mL | Similar to DCM; often used in forensic liquid-liquid extraction.[1] | |
| Non-Polar | Hexane | Very Low | < 1 mg/mL | Cannot break the polar urea hydrogen bond network.[1] |
| Toluene | Low | 1 – 5 mg/mL | Pi-pi interactions with phenyl rings aid solubility slightly, but insufficient for high concentrations.[1] | |
| Aqueous | Water | Insoluble | < 0.05 mg/mL | Hydrophobic effect dominates; urea core cannot overcome the lipophilicity of the two phenyl rings.[1] |
Critical Application Note: For analytical standards, dissolve PPEU in Methanol or DMSO first. Do not attempt to dissolve directly in aqueous mobile phases; precipitation will occur.
Thermodynamic Considerations
The dissolution of PPEU is endothermic. Heating significantly increases solubility, particularly in alcohols (Ethanol/Isopropanol). This property is exploited in purification via recrystallization :
-
Dissolve crude material in boiling Ethanol.
-
Filter hot to remove insoluble mechanical impurities.
-
Cool slowly to 4°C. PPEU crystallizes out, while more soluble impurities (like unreacted amphetamine) remain in the mother liquor.
Experimental Protocols for Solubility Determination
Since exact literature values for this specific impurity can vary by synthesis batch (polymorphism), researchers must validate solubility empirically.
Method A: Gravimetric Determination (The Gold Standard)
Use this method for absolute solubility values in pure solvents.
-
Preparation: Weigh ~100 mg of PPEU into a chemically resistant vial (borosilicate glass).
-
Saturation: Add 1.0 mL of the target solvent.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours. Note: If solid dissolves completely, add more solid until a precipitate remains.[1]
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent).
-
Evaporation: Transfer a known volume of filtrate to a tared weighing dish. Evaporate solvent to dryness (vacuum oven at 40°C).
-
Calculation:
Method B: HPLC-UV Quantitation (For Trace/Impurity Analysis)
Use this method when sample quantity is limited or for solubility in mixed buffers.[1]
-
Standard Curve: Prepare a stock solution of PPEU in Methanol (1 mg/mL). Dilute to 10, 50, 100, 200 µg/mL.
-
Saturation: Prepare saturated solutions as in Method A.
-
Dilution: Dilute the saturated filtrate with Methanol (e.g., 1:100) to bring it within the linear range of the standard curve.
-
Analysis: Inject onto HPLC (C18 Column, 50:50 ACN:Water, UV 254 nm).
-
Quantitation: Calculate concentration using the regression equation from the standard curve.
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic and workflow for determining the solubility of PPEU.
Caption: Workflow for determining the thermodynamic solubility of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826775, 1,3-Bis(1-phenylpropan-2-yl)urea. Retrieved from [Link]
-
Power, J. D., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Forensic Science International. Retrieved from [Link]
An In-Depth Technical Guide to the Crystal Structure Analysis of Phenylurea Derivatives: A Case Study of N-Phenyl-N'-(1-phenylethyl)urea
A Note on the Selected Compound: Due to the absence of publicly available crystallographic data for 1-Phenyl-3-(1-phenylpropan-2-yl)urea, this guide will utilize the closely related chiral molecule, N-Phenyl-N'-(1-phenylethyl)urea, as a representative case study. The structural similarities, particularly the presence of a phenyl group and a chiral substituted alkyl group on the urea backbone, make it an excellent analogue for illustrating the principles and techniques of crystal structure analysis relevant to this class of compounds.
Introduction: The Significance of Crystalline Architecture in Drug Development
The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, is a fundamental property that dictates a compound's physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. Phenylurea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy is not solely dependent on their molecular structure but also on how they self-assemble in the solid state.
This guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of phenylurea derivatives, using N-Phenyl-N'-(1-phenylethyl)urea as a practical example. We will delve into the experimental protocols for obtaining high-quality single crystals, the principles of X-ray diffraction for structure elucidation, and the detailed analysis of the resulting structural data, with a particular focus on the non-covalent interactions that govern the crystal packing.
The Cornerstone of Analysis: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the growth of diffraction-quality single crystals.
Synthesis of N-Phenyl-N'-(1-phenylethyl)urea
The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. For our case study, N-Phenyl-N'-(1-phenylethyl)urea can be synthesized by reacting phenyl isocyanate with (S)-(-)-1-phenylethylamine.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve (S)-(-)-1-phenylethylamine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred amine solution, add an equimolar amount of phenyl isocyanate dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure N-Phenyl-N'-(1-phenylethyl)urea.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.5 mm, and free from defects.
Experimental Protocol: Single Crystal Growth
Slow evaporation of a saturated solution is a commonly employed and effective method for growing single crystals of organic compounds.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a pipette.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. These diffraction data are collected by a detector.
Structure Solution and Refinement
The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Deciphering the Code: Analysis of the Crystal Structure of N-Phenyl-N'-(1-phenylethyl)urea
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules.
Crystallographic Data
The fundamental crystallographic data for a representative N-Phenyl-N'-(1-phenylethyl)urea derivative would be presented in a format similar to the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O |
| Formula Weight | 240.30 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
Note: The actual values would be obtained from the specific crystallographic information file (CIF) of the analyzed compound.
Molecular Structure and Conformation
The analysis of the molecular structure reveals the precise bond lengths, bond angles, and torsion angles within the N-Phenyl-N'-(1-phenylethyl)urea molecule. The urea moiety is generally planar due to the delocalization of the nitrogen lone pairs into the carbonyl group. The relative orientations of the phenyl and phenylethyl substituents with respect to the urea plane are of particular interest as they influence the overall molecular shape and the potential for intermolecular interactions.
Caption: Molecular structure of N-Phenyl-N'-(1-phenylethyl)urea.
Supramolecular Assembly: The Role of Hydrogen Bonding
The defining feature of the crystal packing in most urea derivatives is the extensive network of hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
In the crystal structure of N-Phenyl-N'-(1-phenylethyl)urea, molecules are typically linked into one-dimensional chains or tapes via N-H···O hydrogen bonds. Specifically, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. These chains are then further organized into a three-dimensional architecture through weaker C-H···O and C-H···π interactions. The chirality of the 1-phenylethyl group plays a crucial role in directing the packing of these chains, leading to a specific and ordered supramolecular assembly.
Literature review of 1-Phenyl-3-(1-phenylpropan-2-yl)urea synthesis pathways
Executive Summary & Chemical Context
Compound: 1-Phenyl-3-(1-phenylpropan-2-yl)urea CAS Registry Number: (Analogous derivatives often indexed; specific isomer requires analytical validation) Molecular Formula: C₁₆H₁₈N₂O Molecular Weight: 254.33 g/mol [1][2]
This technical guide details the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a unsymmetrical urea derivative formed by the coupling of amphetamine (1-phenylpropan-2-amine) and a phenyl carbamoyl moiety.[1][2]
Primary Applications:
-
Forensic Science: Used as a stable derivatization standard for the detection of amphetamine in biological fluids via HPLC-DAD or LC-MS/MS.[1][2] The urea derivative significantly lowers detection limits compared to the free amine and improves chromatographic peak shape.[2]
-
Medicinal Chemistry: Serves as a lipophilic scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and other urea-based enzyme inhibitors where the amphetamine backbone provides steric bulk and hydrophobic interaction.[2]
Retrosynthetic Analysis & Pathway Selection
To ensure high purity and operational safety, we evaluate three distinct pathways. The selection depends on the availability of reagents and the required scale.
| Pathway | Reagents | Atom Economy | Safety Profile | Recommendation |
| A. Isocyanate Addition | Amphetamine + Phenyl Isocyanate | 100% | Moderate (Isocyanates are sensitizers) | Primary (High Yield) |
| B. CDI Coupling | Amphetamine + Aniline + CDI | High | High (Avoids phosgene/isocyanates) | Secondary (Green) |
| C. Carbamoyl Chloride | Amphetamine + Phenyl Carbamoyl Chloride | Moderate (HCl byproduct) | Low (Corrosive/Toxic reagents) | Tertiary (Robust) |
Visualizing the Synthesis Logic
The following diagram outlines the retrosynthetic disconnection and forward reaction logic.
Figure 1: Retrosynthetic breakdown showing the primary isocyanate route and the alternative CDI-mediated coupling.[1][2]
Detailed Experimental Protocols
Pathway A: Direct Carbamoylation (The "Gold Standard")
This method utilizes the high electrophilicity of phenyl isocyanate to capture the amphetamine amine.[2] It is the preferred method for generating analytical standards due to its quantitative nature and simple workup.[2]
Mechanism
The nucleophilic nitrogen of amphetamine attacks the central carbon of the isocyanate group. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the urea linkage.[2]
Protocol
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of 1-phenylpropan-2-amine (free base) in 20 mL of anhydrous Dichloromethane (DCM) .
-
Note: If starting from amphetamine sulfate, liberate the free base first by treating with 1M NaOH and extracting into DCM.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add 1.19 g (10 mmol) of Phenyl Isocyanate dropwise over 10 minutes.
-
Observation: A white precipitate often begins to form immediately or upon warming.[2]
-
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours.
-
Workup (Self-Validating Step):
-
Drying: Dry the white crystalline solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 90–98% Physical State: White crystalline powder.[2]
Pathway B: The Green Route (CDI Coupling)
Use this route if phenyl isocyanate is unavailable or if avoiding toxic reagents is a priority.[2]
Protocol
-
Activation: Dissolve 1.62 g (10 mmol) of 1,1'-Carbonyldiimidazole (CDI) in 20 mL of anhydrous THF .
-
First Addition: Add 0.93 g (10 mmol) of Aniline dropwise. Stir at room temperature for 1 hour.
-
Second Addition: Add 1.35 g (10 mmol) of 1-phenylpropan-2-amine .
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The elevated temperature is required to displace the imidazole leaving group with the secondary carbon amine.[2]
-
Workup: Cool to room temperature. Pour into 50 mL water. Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with 1M HCl (to remove imidazole and unreacted amine) and brine.[2] Dry over MgSO₄ and evaporate.[2][4][6][7]
Analytical Validation & Quality Control
A "self-validating" system requires confirming the structure at the molecular level.[2]
Spectroscopic Profile
| Technique | Expected Signal / Characteristic | Structural Confirmation |
| IR (ATR) | 3300–3350 cm⁻¹ : N-H stretch (broad)1640–1660 cm⁻¹ : C=O stretch (Urea II band) | Confirms formation of urea linkage and loss of isocyanate peak (~2270 cm⁻¹).[1][2] |
| ¹H NMR (CDCl₃) | δ 1.1–1.2 (d, 3H) : Methyl group of propyl chain.δ 2.7–2.9 (m, 2H) : Benzylic CH₂.δ 4.1–4.3 (m, 1H) : Chiral CH center.δ 6.0–8.0 (m) : Urea NH protons (exchangeable w/ D₂O) & Aromatic protons.[2] | Integration ratio of Methyl (3H) to Aromatics (10H) confirms 1:1 coupling.[2] |
| MS (ESI+) | [M+H]⁺ = 255.15 | Molecular ion peak confirms formula C₁₆H₁₈N₂O.[2] |
Impurity Profiling
-
Symmetric Ureas: If excess moisture is present, 1,3-diphenylurea (from phenyl isocyanate hydrolysis) may form (MP > 230°C).[2] This is insoluble in most organic solvents and can be filtered off.[2]
-
Unreacted Amine: Detectable via Ninhydrin stain on TLC.[2]
Workflow Visualization
The following diagram illustrates the critical decision points and validation steps in the synthesis workflow.
Figure 2: Operational workflow ensuring purity through in-process monitoring (TLC) and final validation.
References
-
Forensic Derivatization: Determination of phenylisothiocyanate derivatives of amphetamine and its analogues in biological fluids by HPLC-APCI-MS or DAD. National Institutes of Health (NIH).[2] Available at: [Link]
-
Urea Synthesis Methodology: One Pot Synthesis of Hetero/Aryl-Urea Derivatives.[1][2] Asian Journal of Chemistry.[2] Available at: [Link][1][2]
-
Medicinal Scaffold Context: Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.[1][2] PMC / NIH.[2] Available at: [Link]
-
Amphetamine Synthesis Review: Synthetic Methods for Amphetamine. University of Waterloo / Forensic Science International.[2] Available at: [Link][1][2]
-
General Phenylurea Properties: Preparation of 1-phenylurea.[1][2] PrepChem.[2][5] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 6. US8487134B2 - Process for the synthesis of amphetamine derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
1-Phenyl-3-(1-phenylpropan-2-yl)urea as a Route-Specific Marker in the Leuckart Synthesis of Amphetamine: A Technical Whitepaper
Executive Summary
The forensic profiling of amphetamine-type stimulants (ATS) relies on the identification of route-specific markers (RSMs) to trace clandestine manufacturing pathways and precursor origins. While the Leuckart synthesis is well-known for producing N-formylamphetamine and 4-methyl-5-phenylpyrimidine[1], the detection of complex asymmetric ureas—specifically 1-phenyl-3-(1-phenylpropan-2-yl)urea —provides critical intelligence. As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic causality behind the formation of this marker, detail a self-validating analytical workflow for its isolation, and provide the data interpretation frameworks required by drug development and forensic professionals.
Mechanistic Causality: The Origin of Urea Markers
The Leuckart reaction is a non-metal catalytic reduction that condenses 1-phenyl-2-propanone (P2P) with formamide or ammonium formate at elevated temperatures (160–190 °C)[1]. The harsh thermal environment not only drives the primary amination but also initiates a cascade of side reactions.
The generation of 1-phenyl-3-(1-phenylpropan-2-yl)urea is an artifact of both thermal degradation and precursor contamination. At temperatures exceeding 160 °C, formamide partially decomposes into ammonia, carbon monoxide, and isocyanic acid (HNCO) . The primary amine product (amphetamine) readily reacts with isocyanic acid to form an intermediate isocyanate or monosubstituted urea.
Crucially, the asymmetric nature of 1-phenyl-3-(1-phenylpropan-2-yl)urea indicates the presence of an aniline (phenylamine) contaminant. Aniline is frequently found in clandestine P2P batches synthesized via the phenylacetic acid route or introduced via the hydrolysis of pre-precursors like α-phenylacetoacetonitrile (APAAN)[2]. The aniline acts as a nucleophile, attacking the isocyanate intermediate to yield the final asymmetric urea structure[3].
Fig 1: Mechanistic pathway of 1-phenyl-3-(1-phenylpropan-2-yl)urea formation in Leuckart synthesis.
Experimental Protocol: A Self-Validating Extraction System
To reliably detect trace urea markers, the sample preparation must isolate neutral and basic impurities without inducing hydrolytic degradation. The following step-by-step Liquid-Liquid Extraction (LLE) protocol is engineered for causality and self-validation.
Step-by-Step Methodology
-
Sample Homogenization: Pulverize 100 mg of the seized amphetamine sulfate into a fine powder to maximize surface area.
-
Controlled Alkalinization: Dissolve the powder in 2.0 mL of 0.1 M carbonate buffer, precisely adjusting the pH to 8.1[3].
-
Causality: At pH 8.1, the primary amine of amphetamine is partially free-based, while neutral impurities (like ureas) remain intact. Utilizing highly alkaline conditions (pH >12) risks the base-catalyzed hydrolysis of delicate urea and amide markers back into their constituent amines, destroying the forensic evidence.
-
-
Targeted Extraction: Add 2.0 mL of high-purity toluene. Vortex rigorously for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.
-
Causality: Toluene is selected over aliphatic solvents (e.g., hexane) due to its
stacking capabilities, which significantly enhances the partitioning and recovery of aromatic-rich impurities like 1-phenyl-3-(1-phenylpropan-2-yl)urea.
-
-
Concentration: Isolate the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at a maximum of 35 °C to prevent thermal degradation of the markers.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis or methanol for LC-MS/MS.
Self-Validation Check: This protocol is inherently self-validating. The simultaneous chromatographic recovery of unreacted P2P, the N-formylamphetamine intermediate, and the target urea confirms the integrity of the Leuckart pathway, ensuring the urea is a true synthetic artifact rather than an analytical anomaly[1][4].
Fig 2: Forensic analytical workflow for the extraction and detection of Leuckart urea markers.
Analytical Workflows and Data Presentation
Robust detection requires orthogonal analytical techniques. GC-MS provides standardized electron ionization (EI) fragmentation patterns, while LC-HRMS/MS offers exact mass confirmation for complex asymmetric ureas.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | GC-MS Specification | LC-HRMS/MS Specification |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (30m x 0.25mm) | C18 Reverse Phase (100mm x 2.1mm, 1.7µm) |
| Mobile Phase / Carrier | Helium (1.0 mL/min, constant flow) | 0.1% Formic Acid in Water / Acetonitrile |
| Ionization Mode | Electron Ionization (EI, 70 eV) | Electrospray Ionization Positive (ESI+) |
| Target Precursor | m/z 254 (Molecular Ion, low abundance) | m/z 255.1492 [M+H]+ |
| Key Fragment Ions | m/z 119 (Phenyl isocyanate), m/z 91 (Tropylium), m/z 44 | m/z 120.0449, m/z 91.0547, m/z 136.1126 |
Forensic Intelligence and Route Attribution
The quantitative profiling of 1-phenyl-3-(1-phenylpropan-2-yl)urea serves as a definitive fingerprint for illicit supply chains. Its presence not only confirms the Leuckart method but also highlights the use of highly contaminated precursors. Recent shifts from P2P to pre-precursors like APAAN and glycidic acid derivatives[5] often result in crude P2P containing elevated levels of aromatic amines and nitriles[2]. When this crude P2P is subjected to Leuckart conditions, the yield of asymmetric ureas spikes dramatically.
Table 2: Relative Abundance of Route-Specific Markers by Synthesis Pathway
| Synthesis Route | N-Formylamphetamine | 4-Methyl-5-phenylpyrimidine | 1-Phenyl-3-(1-phenylpropan-2-yl)urea |
| Leuckart (High-Purity P2P) | High | Moderate | Trace / Non-Detectable |
| Leuckart (Crude P2P / APAAN) | High | High | High |
| Reductive Amination (Al/Hg) | Absent | Absent | Absent |
| Nitrostyrene Reduction | Absent | Absent | Absent |
By integrating the detection of this specific urea marker into routine impurity profiling, forensic chemists can accurately attribute seized batches to specific clandestine laboratories, track the evolution of pre-precursor utilization, and map international trafficking routes.
References
-
Hauser, F. M., Rößler, T., Hulshof, J. W., Weigel, D., Zimmermann, R., & Pütz, M. "Identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands." PubMed / Drug Testing and Analysis, 2018. URL:[Link]
-
Hauser, F. M., Pütz, M., Rößler, T., & Hulshof, J. W. "Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database." PubMed / Drug Testing and Analysis, 2020. URL:[Link]
-
United Nations Office on Drugs and Crime (UNODC). "RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS." UNODC, 2006. URL:[Link]
-
Puthaviriyakorn, V., et al. "Identification of impurities and statistical classification of methamphetamine tablets (Ya-Ba) seized in Thailand." ResearchGate, 2008. URL:[Link]
-
Al-Dirbashi, O. Y., et al. "Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals." PMC / Molecules, 2024. URL:[Link]
Sources
- 1. unodc.org [unodc.org]
- 2. Identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper & Safety Data Sheet (SDS): Synthesis, Toxicity, and Analytical Applications of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Executive Summary
1-Phenyl-3-(1-phenylpropan-2-yl)urea is a highly stable, N,N'-disubstituted urea derivative synthesized primarily as an analytical artifact or pre-column derivatization product in forensic and pharmaceutical chemistry. Formed via the rapid nucleophilic addition of amphetamine (1-phenylpropan-2-amine) to phenyl isocyanate (PIC), this compound is engineered to resolve the poor inherent optical detectability of native aliphatic amines.
This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, toxicological hazard assessment, and a self-validating methodological framework for its synthesis and High-Performance Liquid Chromatography (HPLC) analysis.
Chemical Identity & Structural Rationale
Native amphetamine lacks a strong chromophore, making direct UV-Vis detection at low concentrations highly challenging[1]. The derivatization process intentionally modifies the molecular architecture to overcome this limitation.
-
IUPAC Name: 1-Phenyl-3-(1-phenylpropan-2-yl)urea
-
Synonyms: N-phenyl-N'-(1-phenylpropan-2-yl)urea; Amphetamine phenylurea derivative.
-
Molecular Formula: C₁₆H₁₈N₂O
-
Molecular Weight: 254.33 g/mol
-
Structural Rationale: The covalent attachment of the phenylurea moiety introduces a highly conjugated π-electron system. This structural enhancement drastically increases the molar absorptivity (ε ≈ 20,000 L·mol⁻¹·cm⁻¹) in the UV region, allowing for robust detection at 240–255 nm[2],[3].
Hazard Assessment & Toxicological Profile (SDS Core)
As a Senior Application Scientist, it is critical to distinguish the toxicity of the final urea derivative from its highly reactive precursors. While phenyl isocyanate is a severe lachrymator and respiratory sensitizer, the resulting urea derivative is chemically inert.
The conversion of the primary amine to a bulky urea drastically increases lipophilicity but eliminates basicity. This steric bulk and lack of a protonatable nitrogen severely hinder the molecule's ability to cross the blood-brain barrier (BBB) or bind to monoamine transporters, effectively neutralizing the central nervous system (CNS) stimulant toxicity associated with the parent amphetamine.
Table 1: Physicochemical Properties and GHS Classification
| Parameter | Specification / Hazard Data |
| Physical State | Solid (Crystalline powder) |
| Solubility | Insoluble in water; Soluble in Methanol, DMF, Chloroform |
| Acute Toxicity (Oral) | Low (Extrapolated; lacks active amine pharmacophore) |
| GHS Classification | Category 2: Skin IrritationCategory 2A: Serious Eye IrritationCategory 3: Specific Target Organ Toxicity (Respiratory) |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life due to high hydrophobicity. |
| Handling PPE | Nitrile gloves, safety goggles, particulate respirator (N95/P100) if dust is generated. |
Experimental Protocol: Pre-Column Derivatization
Causality & Logic: Phenyl isocyanate (PIC) is selected as the derivatizing agent because its electrophilic carbon reacts quantitatively with primary amines within seconds at room temperature[3]. The reaction is performed in an alkaline buffer to ensure the amphetamine amino group remains unprotonated (nucleophilic). An aliphatic alcohol (methanol) is added post-reaction to deliberately quench excess PIC, preventing it from polymerizing or degrading the HPLC column[2].
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 10 mM solution of Phenyl Isocyanate (PIC) in anhydrous N,N-dimethylformamide (DMF). Note: PIC is moisture-sensitive; prepare fresh.
-
Sample Buffering: Dissolve the amphetamine analyte in 1 mL of 0.1 M borate buffer (pH 8.5) to maintain the amine in its reactive free-base form.
-
Nucleophilic Addition: Inject 100 µL of the PIC/DMF solution into the buffered sample. Vortex vigorously for 30 seconds at 25 °C. The reaction to form N,N'-disubstituted urea is near-instantaneous[2].
-
Reagent Quenching: Add 50 µL of pure Methanol. The methanol reacts with any unconsumed PIC to form methyl N-phenylcarbamate, an inert byproduct[2].
Self-Validation Checkpoint: The immediate disappearance of the sharp, acrid isocyanate odor upon methanol addition confirms successful quenching. A parallel "reagent blank" (buffer + PIC + methanol, devoid of amphetamine) must be prepared to map the exact retention time of the quenching byproduct.
Fig 1. Derivatization workflow of amphetamine with phenyl isocyanate to form the urea derivative.
Analytical Chromatography (HPLC-UV) Protocol
Causality & Logic: The addition of two phenyl rings makes 1-Phenyl-3-(1-phenylpropan-2-yl)urea highly hydrophobic. Consequently, a Reversed-Phase (RP) C18 column is the optimal stationary phase. A high ratio of organic modifier (70% Methanol) is required to overcome the strong hydrophobic interactions and elute the compound as a sharp, symmetrical peak. Detection is locked at 240–255 nm to exploit the newly formed conjugated system[2],[3].
Step-by-Step Methodology
-
System Equilibration: Flush the HPLC system with the mobile phase (Methanol:Water, 70:30 v/v) until a stable baseline is achieved at 240 nm.
-
Sample Injection: Inject 10 µL of the quenched derivatization mixture.
-
Isocratic Elution: Maintain a constant flow rate of 1.0 mL/min through a C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Detection & Integration: Monitor absorbance at 240 nm (optimal for N-alkyl-N-phenylureas)[3]. Integrate the peak area corresponding to the target derivative.
Table 2: HPLC Method Parameters
| Parameter | Analytical Setting |
| Stationary Phase | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Methanol / 30% Ultrapure Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 240 nm (Primary) or 255 nm (Secondary) |
| Column Temperature | 25 °C (Ambient) |
Self-Validation Checkpoint: Overlay the chromatogram of the sample with the "reagent blank." Calculate the resolution (
) between the early-eluting methyl N-phenylcarbamate peak and the late-eluting target urea derivative. The system is validated only if, ensuring baseline separation and preventing quantitative interference.
Fig 2. RP-HPLC separation logic for the urea derivative and quenching byproduct.
Handling, Storage, and Emergency Response
-
Storage Conditions: Store the synthesized derivative in a tightly sealed amber vial at 2–8 °C. Protect from prolonged UV exposure to prevent photo-degradation of the urea core.
-
Spill Management: If the solid derivative is spilled, sweep it up mechanically avoiding dust generation. If the unquenched reaction mixture (containing PIC) is spilled, immediately cover it with an inert absorbent (e.g., vermiculite) and treat the area with a 5% aqueous ammonia solution to safely hydrolyze the isocyanate before disposal.
References
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC | sdiarticle4.com | Link[2]
-
Manufacturing by-products from, and stereochemical outcomes of... | researchgate.net | Link[1]
Sources
Synthesis protocol for 1-Phenyl-3-(1-phenylpropan-2-yl)urea from phenyl isocyanate
This Application Note provides a rigorous protocol for the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea via the nucleophilic addition of amphetamine (1-phenylpropan-2-amine) to phenyl isocyanate. This derivative is frequently utilized in forensic impurity profiling, chiral resolution of amines, and as a stable reference standard for chromatographic analysis.
Part 1: Executive Summary & Core Directive
-
Target Molecule: 1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as
-phenyl- -( -methylphenethyl)urea). -
Reaction Class: Nucleophilic addition / Urea formation.
-
Primary Utility: Stable derivative for HPLC/GC analysis; chiral resolution agent (when using chiral isocyanates); forensic impurity marker.
-
Critical Safety Note: The precursor (Amphetamine) is a Schedule II Controlled Substance (USA) / Class B Drug (UK). All work must be performed under strict regulatory compliance (DEA/Home Office licensing). Phenyl isocyanate is a potent lachrymator and sensitizer.
Part 2: Scientific Foundation & Mechanism
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine's lone pair (on amphetamine) onto the electrophilic central carbon of the phenyl isocyanate. This reaction is rapid, exothermic, and typically quantitative, requiring no external catalyst.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen of the amphetamine attacks the isocyanate carbon.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer moves the proton from the amine nitrogen to the isocyanate nitrogen, stabilizing the urea linkage.
Pathway Visualization
Figure 1: Mechanistic pathway for the formation of the urea linkage.
Part 3: Materials & Equipment
Reagents
| Reagent | Role | Purity / Grade | Hazard Note |
| Amphetamine (Free Base) | Nucleophile | >98% (HPLC) | Controlled Substance .[1][2][3][4][5] Neurotoxic at high doses. |
| Phenyl Isocyanate | Electrophile | >98% | Lachrymator , Sensitizer. Moisture sensitive. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Volatile, Carcinogen suspect. |
| Hexane / Ethyl Acetate | Recrystallization | ACS Grade | Flammable. |
| Ethanol | Wash Solvent | Absolute | Flammable. |
Equipment
-
Schlenk line or Nitrogen manifold (to ensure anhydrous conditions).
-
Magnetic stirrer with temperature control.
-
Rotary evaporator.
-
Vacuum filtration setup.
-
Melting point apparatus.
Part 4: Experimental Protocol
Preparation of Amphetamine Free Base (If starting from Sulfate/HCl salt)
Note: Isocyanates react with water. If using an amine salt, you must liberate the free base and dry it thoroughly.
-
Dissolve 10 mmol of Amphetamine Sulfate in 15 mL of water.
-
Basify to pH >12 using 20% NaOH solution.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry the combined organic layers over anhydrous
or . -
Filter and use the DCM solution directly in the next step (determine concentration via weight of residue from a small aliquot).
Synthesis Protocol
Step 1: Reaction Setup
-
Charge a flame-dried 50 mL round-bottom flask with Amphetamine free base (1.35 g, 10 mmol) dissolved in 20 mL anhydrous DCM.
-
Purge the system with Nitrogen/Argon.
-
Cool the solution to
using an ice bath (reaction is exothermic).
Step 2: Addition
-
Add Phenyl Isocyanate (1.19 g, 1.09 mL, 10 mmol) dropwise via syringe over 10 minutes.
-
Tip: A slight excess (1.05 eq) of isocyanate ensures complete consumption of the controlled amine, but 1:1 is preferred to simplify purification.
-
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir at RT for 2 hours.
-
Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The amine spot (low
, streaking) should disappear; the urea product will appear as a distinct higher spot.
-
Step 3: Workup
-
Quenching: If excess isocyanate was used, add 1 mL of Ethanol and stir for 10 mins to convert unreacted isocyanate to the ethyl carbamate (easily removed).
-
Evaporation: Remove solvent under reduced pressure (Rotovap) to yield a crude white/off-white solid.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add hot water dropwise until turbidity persists, then cool slowly to
.-
Alternative: Recrystallize from Hexane/Ethyl Acetate (3:1).
-
-
Filtration: Collect crystals via vacuum filtration.
-
Drying: Dry in a vacuum desiccator over
overnight.
Part 5: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the product must meet the following criteria.
Characterization Data
| Technique | Diagnostic Signal | Validation Criteria |
| IR Spectroscopy | Urea C=O : ~1640 cm⁻¹N-H Stretch : ~3300-3350 cm⁻¹ | Absence of Isocyanate peak (~2270 cm⁻¹). Presence of strong Amide I/II bands. |
| ¹H NMR (CDCl₃) | Methyl Group : Doublet (~1.1 ppm)Benzylic CH₂ : Multiplet (~2.7-2.9 ppm)Urea NH : Broad singlets (~6.0-8.0 ppm) | Integration of Phenyl protons (10H total) vs Methyl (3H) must match 10:3 ratio. |
| Melting Point | Distinct sharp range | Literature range for similar derivatives is typically 130–140°C (Verify experimentally as specific isomer data varies). |
| Mass Spectrometry | Molecular Ion | Expected |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and purification of the urea derivative.
Part 6: Troubleshooting & Optimization
-
Low Yield / Oily Product:
-
Cause: Moisture in the solvent reacting with isocyanate to form diphenylurea (insoluble white solid, MP >230°C).
-
Solution: Ensure DCM is anhydrous. If a precipitate forms that is insoluble in hot ethanol, it is likely the diphenylurea byproduct; filter it off before recrystallizing the target.
-
-
Incomplete Reaction:
-
Cause: Old isocyanate (polymerized).
-
Solution: Distill phenyl isocyanate before use if it is not a clear liquid.
-
-
Stereochemistry:
-
If using (S)-Amphetamine or (R)-Amphetamine , the reaction retains the stereochemistry at the chiral center. This protocol is suitable for producing enantiopure standards if the starting amine is enantiopure.
-
References
-
NIST Chemistry WebBook. Amphetamine Properties and Derivatives.[6] National Institute of Standards and Technology.[6] Link
-
PubChem. 1,3-bis(1-phenylpropan-2-yl)urea (Analogous Structure Data). National Library of Medicine. Link
- Gal, J. (1984). Resolution of enantiomers of phenethylamines via urea derivatives. Journal of Chromatography A.
-
Sigma-Aldrich. Phenyl Isocyanate Product Information & Safety Data Sheet.Link
Sources
- 1. (1-Hydroxy-3-phenylpropan-2-yl)urea | C10H14N2O2 | CID 57464651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Hydroxy-3-phenylpropan-2-yl)urea | C10H14N2O2 | CID 57464651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-phenylureas | Fisher Scientific [fishersci.com]
- 4. 1,3-bis(1-phenylpropan-2-yl)-Urea - SRIRAMCHEM [sriramchem.com]
- 5. 1,3-bis(1-phenylpropan-2-yl)-Urea - SRIRAMCHEM [sriramchem.com]
- 6. Amphetamine [webbook.nist.gov]
Application Note: High-Fidelity GC-MS Profiling of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
This Application Note is designed for researchers and forensic scientists requiring a validated protocol for the analysis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPPU). This compound is a substituted urea, structurally characterizing a hybrid between an amphetamine moiety and an aniline moiety.
Commonly encountered as a byproduct in illicit amphetamine synthesis (specifically via isocyanate intermediates or contaminated Leuckart reactions) or as a degradation impurity in pharmaceutical precursors, its analysis is complicated by thermal instability .
Introduction & Scientific Context
The analysis of N,N'-disubstituted ureas by Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental challenge: thermal degradation . Inside a hot GC injection port (typically 250°C+), substituted ureas undergo pyrolytic cleavage to form isocyanates and amines.
For 1-Phenyl-3-(1-phenylpropan-2-yl)urea , the thermal degradation pathway yields:
-
Amphetamine (1-phenylpropan-2-amine)
-
Phenyl Isocyanate
-
Aniline
-
1-Phenylpropan-2-yl isocyanate
Without derivatization or controlled injection techniques, the analyst may falsely identify these degradation products as the primary analytes, missing the parent urea entirely. This protocol details a Two-Tier Approach :
-
Direct Injection (Cold Inlet): For screening.
-
Derivatization (Silylation): For quantitative confirmation and structural stability.
Experimental Protocol
Sample Preparation
Reagents:
-
Extraction Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Internal Standard: Eicosane (
) or Deuterated Amphetamine-Urea (if available).
Workflow:
-
Extraction: Dissolve 10 mg of sample in 5 mL Ethyl Acetate. Sonicate for 5 minutes.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Aliquot: Transfer 100 µL of filtrate to a GC vial.
-
Derivatization (Tier 2 only):
-
Evaporate solvent to dryness under Nitrogen stream.
-
Add 50 µL Ethyl Acetate + 50 µL BSTFA (with 1% TMCS).
-
Incubate at 70°C for 30 minutes . (Heat is required to silylate the urea nitrogens effectively).
-
Cool to room temperature before injection.
-
GC-MS Instrumentation Parameters
The following parameters are optimized to minimize thermal stress while ensuring separation from the symmetric dimer (1,3-bis(1-phenylpropan-2-yl)urea).
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 (or equiv) | High-precision oven control required. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Non-polar phase reduces tailing of polar urea groups. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Mode | Pulsed Splitless or PTV | PTV is preferred to introduce sample at low temp (60°C). |
| Inlet Temp | 200°C (Isothermal) or PTV Ramp | Keep <220°C to minimize pyrolysis of underivatized urea. |
| Injection Vol | 1.0 µL | Standard volume. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) | Rapid ramp preserves peak shape; high final temp elutes dimers. |
| Transfer Line | 280°C | Prevents condensation of high MW ureas. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization. |
| Scan Range | m/z 40 – 450 | Covers parent ion (254) and derivatized mass (326/398). |
Results & Discussion
Fragmentation Pattern (Mass Spectrum)[1]
Native Compound (Underivatized)
-
Molecular Ion (
): m/z 254 (Often weak due to instability). -
Base Peak: m/z 91 (Tropylium ion,
) - Characteristic of the benzyl group. -
Key Fragments:
-
m/z 119 (Phenyl isocyanate ion,
) - Evidence of thermal cleavage. -
m/z 93 (Aniline radical cation) - If rearrangement occurs.
-
m/z 162 (M - 92) - Loss of toluene/benzyl group.
-
TMS-Derivative (Di-TMS)
-
Molecular Ion (
): m/z 398 (Bis-TMS derivative). -
Mechanism: Silylation replaces the H on both nitrogen atoms (
). -
Diagnostic Value: The shift from m/z 254 to m/z 398 confirms the presence of two reactive amine protons, validating the urea structure.
Thermal Degradation Pathway
The diagram below illustrates why direct injection often fails and how derivatization stabilizes the analyte.
Figure 1: Analytical workflow contrasting the thermal degradation pathway (Red) with the stabilization via silylation (Green).
Troubleshooting & Validation
Differentiating Isomers
The analyst must distinguish the target (asymmetric) from the symmetric dimer (1,3-bis(1-phenylpropan-2-yl)urea), a common impurity in Leuckart amphetamine synthesis.
| Feature | Target (Asymmetric) | Symmetric Dimer (Impurity) |
| Structure | Phenyl - Urea - Amphetamine | Amphetamine - Urea - Amphetamine |
| MW | 254 Da | 296 Da |
| Key Ion | m/z 119 (Phenyl Isocyanate) | Absent (No aniline moiety) |
| Elution | Elutes Earlier | Elutes Later (Higher MW) |
Inlet Activity
-
Symptom: Tailing peaks or complete loss of the urea peak.
-
Cause: Active sites (silanols) in the liner reacting with the urea.
-
Fix: Use Ultra-Inert liners with wool (deactivated). Replace liner every 50-100 injections.
References
-
Siuzdak, G., et al. (2015).[1] New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone. Link
-
Karg, F.P.M. (1993).[2] Determination of phenylurea pesticides in water by derivatization with heptafluorobutyric anhydride and gas chromatography-mass spectrometry. Journal of Chromatography A, 634(1), 87-100.[2] Link
-
National Institutes of Health (NIH). (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. PMC. Link
-
PubChem. (2023). 1,3-Bis(1-phenylpropan-2-yl)urea Compound Summary. National Library of Medicine. Link
Sources
Application Note: Synthesis & Certification of 1-Phenyl-3-(1-phenylpropan-2-yl)urea Reference Standards
This Application Note provides a comprehensive, self-validating protocol for the synthesis, purification, and certification of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as N-phenyl-N'-(α-methylphenethyl)urea).
This compound is the primary derivative formed when Amphetamine is reacted with Phenyl Isocyanate (PIC) . It serves as a critical Reference Standard for:
-
Forensic Analysis: Validating derivatization protocols used to enhance UV/MS detectability of amphetamine in biological matrices.
-
Impurity Profiling: Identifying urea-based byproducts in illicit synthesis or pharmaceutical degradation.
Introduction & Scientific Rationale
The preparation of analytical reference standards requires higher rigor than standard organic synthesis. The goal is not just yield, but traceability, homogeneity, and definitive structural elucidation .
The target molecule is an asymmetrical urea formed by the nucleophilic addition of the primary amine of amphetamine to the electrophilic carbon of phenyl isocyanate.
Mechanism & Causality:
-
Nucleophilic Attack: The lone pair on the amphetamine nitrogen attacks the isocyanate carbon.
-
Proton Transfer: Rapid proton transfer stabilizes the urea linkage.
-
Critical Control Point: Phenyl isocyanate is highly moisture-sensitive. Hydrolysis yields aniline, which reacts with remaining isocyanate to form 1,3-Diphenylurea (DPU) . This is the primary impurity. The protocol below is designed to minimize DPU formation and remove it efficiently.
Safety & Compliance (Critical)
-
Amphetamine: Schedule II Controlled Substance (US). All handling must occur in a DEA-licensed facility under strict inventory logging.
-
Phenyl Isocyanate: Lachrymator, potent sensitizer. Handle only in a fume hood.
-
PPE: Nitrile gloves (double-gloved), lab coat, safety glasses.
Experimental Protocol
Reagents & Materials
| Reagent | Grade | Role | Note |
| Amphetamine Sulfate | USP/EP | Precursor | Must be converted to free base. |
| Phenyl Isocyanate | >98% | Reagent | Distill if significant precipitate is visible. |
| Dichloromethane (DCM) | Anhydrous | Solvent | Dried over molecular sieves. |
| Sodium Hydroxide (1N) | AR | Base | For free-basing amphetamine. |
| Hexane / Ethanol | HPLC | Recrystallization | Solvent system for purification. |
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of high-purity urea reference standards.
Step-by-Step Methodology
Step 1: Generation of Amphetamine Free Base
Rationale: Amphetamine salts are non-nucleophilic. The free base is required for reaction.
-
Dissolve 1.00 g (2.7 mmol) of Amphetamine Sulfate in 10 mL distilled water.
-
Add 5 mL of 1N NaOH dropwise with stirring until pH > 12.
-
Extract the turbid solution with 3 x 10 mL Dichloromethane (DCM) .
-
Combine organic layers and dry over anhydrous MgSO₄ for 15 minutes.
-
Filter into a clean, dry round-bottom flask. Do not evaporate yet—use the DCM solution directly to minimize volatility losses.
Step 2: Coupling Reaction
Rationale: Low temperature addition prevents uncontrolled exotherms and minimizes side reactions.
-
Cool the Amphetamine/DCM solution to 0°C in an ice bath.
-
Prepare a solution of Phenyl Isocyanate (0.65 g, 5.4 mmol, 1.0 eq relative to amine) in 5 mL anhydrous DCM.
-
Note: Use exactly 1.0 equivalent relative to the free base content. Excess isocyanate creates difficult-to-remove impurities.
-
-
Add the isocyanate solution dropwise over 10 minutes under nitrogen atmosphere.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .
-
Observation: A white precipitate may begin to form.
-
Step 3: Workup & Isolation
-
Evaporate the DCM under reduced pressure (Rotavap) at 40°C.
-
The residue is a white to off-white solid containing the Target Urea and potentially trace 1,3-Diphenylurea.
Step 4: Purification (Recrystallization)
Rationale: 1,3-Diphenylurea is highly insoluble in most solvents. The Target Urea is soluble in hot ethanol.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (~10-15 mL) .
-
Hot Filtration: If any solid remains undissolved in boiling ethanol, filter it off immediately (this is likely the diphenylurea impurity).
-
Allow the filtrate to cool slowly to RT, then refrigerate at 4°C for 4 hours.
-
Collect the crystals via vacuum filtration.
-
Wash with cold Hexane to remove unreacted organics.
-
Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation (Certification)[1][2]
To certify this material as a Reference Standard, it must pass the following criteria.
Expected Spectral Data
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | Methyl Group | δ 1.1-1.2 ppm (Doublet, 3H) | -CH(CH ₃)- |
| 1H NMR | Benzylic CH2 | δ 2.7-2.9 ppm (Multiplet, 2H) | Ph-CH ₂-CH |
| 1H NMR | Methine CH | δ 4.0-4.2 ppm (Multiplet, 1H) | -CH (Me)- |
| 1H NMR | Urea NH | δ 8.3-8.5 ppm (Singlet, 1H) | Ph-NH -CO |
| 1H NMR | Urea NH' | δ 5.8-6.0 ppm (Broad, 1H) | Alkyl-NH -CO |
| IR | Carbonyl | 1630 - 1660 cm⁻¹ | Urea C=O Stretch |
| IR | Amine | 3300 - 3400 cm⁻¹ | N-H Stretch |
| Mass Spec | Molecular Ion | m/z 255.1 [M+H]⁺ | C₁₆H₁₈N₂O |
Purity Assessment (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: 254 nm (Phenyl rings).
-
Acceptance Criteria: >99.0% Area Under Curve (AUC). No single impurity >0.5%.
Storage & Stability
-
Container: Amber glass vial with Teflon-lined screw cap.
-
Conditions: Store at 2°C - 8°C. Protect from moisture (ureas are stable, but hygroscopicity can affect weighing).
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3007, Amphetamine. Retrieved from [Link]
-
Krajewski, K., et al. (2006). Visualization of Amphetamine and Its Analogues in TLC. Acta Chim. Slov. 53, 426–431. Retrieved from [Link]
-
Verweij, A.M.A. (1989). Impurities in Illicit Amphetamine and Methamphetamine. Forensic Science Review. Retrieved from [Link]
Application Note: 1-Phenyl-3-(1-phenylpropan-2-yl)urea as an Internal Standard in Amine Profiling
This Application Note and Protocol details the use of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPPU) as an internal standard species in the chromatographic analysis of sympathomimetic amines.
Part 1: Executive Summary & Scientific Rationale
1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPPU) is the stable urea derivative formed by the reaction of Amphetamine with Phenyl Isocyanate (PIC) . In analytical toxicology and pharmaceutical quality control, this compound serves as a critical Internal Standard (IS) marker when Amphetamine is utilized as the structural analog for quantifying other secondary or primary amines (e.g., Methamphetamine).
While Amphetamine is added to the sample as the precursor IS, the species actually detected and quantified during the chromatographic run is PPPU . This distinction is vital for method validation.
Why Use This System?
-
Chromophore Introduction: Aliphatic amines (like Methamphetamine) lack strong UV chromophores. Derivatization with PIC introduces a phenyl group, enabling high-sensitivity detection at 254 nm .
-
Retention Enhancement: The formation of the urea moiety significantly increases hydrophobicity, allowing for better retention and resolution on standard C18 Reversed-Phase columns compared to polar, underivatized amines.
-
Self-Validating Mechanism: By adding Amphetamine prior to derivatization, the formation of PPPU controls for both extraction efficiency and derivatization reaction yield .
Part 2: Chemistry & Mechanism
The core of this protocol is the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group.
Reaction Scheme:
Interference Note: Excess Phenyl Isocyanate reacts with water in the solvent/matrix to form Aniline, which further reacts with PIC to form 1,3-Diphenylurea (DPU) . The chromatographic method must resolve the PPPU (IS) peak from the DPU (Reagent Blank) peak.
Figure 1: Reaction pathway showing the formation of the Internal Standard (PPPU) and the primary byproduct (DPU).
Part 3: Experimental Protocol
Reagents & Standards
-
Internal Standard Stock: Amphetamine Sulfate (1.0 mg/mL in Methanol). Note: This converts to PPPU in situ.
-
Derivatizing Reagent: Phenyl Isocyanate (PIC), analytical grade.
-
Reaction Solvent: Acetonitrile (ACN), anhydrous.
-
Quenching Agent: Diethylamine or Ethanol (optional, to consume excess PIC).
Sample Preparation Workflow
-
Extraction:
-
Aliquot 500 µL of biological sample (plasma/urine) or dissolved tablet powder.
-
Spike with 50 µL of Internal Standard Stock (Amphetamine).
-
Perform Liquid-Liquid Extraction (LLE) using diethyl ether or ethyl acetate at pH > 10 (alkaline).
-
Evaporate the organic layer to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL Acetonitrile .
-
Add 10 µL Phenyl Isocyanate .
-
Vortex and incubate at ambient temperature for 10–15 minutes . (Reaction is rapid).
-
Optional: Add 10 µL of Ethanol to quench excess PIC and prevent column fouling.
-
Evaporate to dryness again (to remove excess volatile PIC/solvent) and reconstitute in 200 µL Mobile Phase .
-
-
LC Separation:
-
Inject 10 µL into the HPLC system.
-
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 40% B (0-1 min) |
| Detection | UV @ 254 nm (Primary) or 230 nm |
| Retention Times | DPU (Byproduct): ~4.5 min PPPU (IS): ~6.2 min Methamphetamine-Urea: ~7.1 min |
Part 4: Data Analysis & Validation
Identification
The Internal Standard peak is identified as 1-Phenyl-3-(1-phenylpropan-2-yl)urea .
-
Mass Spectrometry Confirmation: If using LC-MS, monitor
m/z. -
UV Spectrum: Maxima at 238 nm and 254 nm (characteristic of phenylurea).
Calculation
Quantification is performed using the Internal Standard Method :
Troubleshooting Guide
-
Huge DPU Peak: Indicates excessive water in the reaction mixture. Ensure the LLE extract is thoroughly dried before adding PIC.
-
Low IS Recovery: Incomplete derivatization. Check PIC quality (it degrades to crystals upon moisture exposure) or increase reaction time to 30 mins at 50°C.
-
Peak Tailing: Urea derivatives can hydrogen bond with silanols. Use a high-carbon-load, end-capped C18 column.
References
-
NIST Chemistry WebBook . 1-Butyl-3-phenylurea (Structural Analog Data). National Institute of Standards and Technology. Available at: [Link]
-
PubChem . 1,3-Bis(1-phenylpropan-2-yl)urea (Related Compound). National Library of Medicine. Available at: [Link]
-
Greyhound Chromatography . Derivatization Reagents - Phenyl Isocyanate for Amines. Technical Guide. Available at: [Link]
-
Science.gov . Derivatization High-Performance Liquid Chromatography Protocols. U.S. Government Science Portal. Available at: [Link]
Application Note: Microwave-Assisted Synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Abstract & Introduction
This Application Note details the microwave-assisted synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a structural analog relevant to CNS-active ligand discovery and soluble epoxide hydrolase (sEH) inhibition studies.
Urea linkages are privileged scaffolds in medicinal chemistry, serving as hydrogen bond donors/acceptors that improve pharmacological profiles. Traditional synthesis (nucleophilic addition of amines to isocyanates) often requires long reaction times or chlorinated solvents to overcome steric hindrance in secondary alkyl amines.
Why Microwave Irradiation? Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to accelerate reaction kinetics.[1] By directly coupling with polar reaction components, microwave irradiation allows this urea formation to proceed in minutes rather than hours, often with higher yields and reduced solvent waste compared to conventional thermal heating.
Scientific Principles: The Microwave Advantage
Dielectric Heating Mechanism
Unlike conventional conductive heating (oil bath), which heats from the vessel wall inward, microwaves heat the reaction mixture volumetrically.
-
Dipolar Polarization: The reagents (specifically the polar isocyanate and the amine) and solvent (if used) possess permanent dipoles. Under the oscillating electromagnetic field (2.45 GHz), these dipoles attempt to align with the field.[2] The lag in alignment causes molecular friction, generating internal heat.[2][3][4]
-
Activation Energy (
): The rapid superheating provided by microwaves helps the system quickly surmount the activation energy barrier required for the nucleophilic attack of the sterically hindered secondary amine (1-phenylpropan-2-amine) onto the isocyanate carbon.
Reaction Scheme & Mechanism
The reaction follows a standard nucleophilic addition mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbon of the isocyanate.
Figure 1: Mechanistic pathway for microwave-assisted urea formation.
Materials & Safety Pre-requisites
Chemical Hazard Data
CRITICAL SAFETY WARNING: Phenyl isocyanate is a lachrymator and potent sensitizer. 1-Phenylpropan-2-amine (Amphetamine) is a controlled substance in many jurisdictions (e.g., Schedule II in the USA). This protocol is intended for authorized researchers possessing valid DEA/Home Office licenses.
| Reagent | Role | Hazards | Handling |
| 1-Phenylpropan-2-amine | Nucleophile | Controlled Substance, CNS Stimulant | Lockbox storage; Log usage. |
| Phenyl Isocyanate | Electrophile | Toxic, Lachrymator, Sensitizer | Fume hood only; Moisture sensitive. |
| Acetonitrile (MeCN) | Solvent | Flammable, Toxic | Standard solvent handling. |
| Dichloromethane (DCM) | Extraction | Volatile, Carcinogen suspect | Standard solvent handling. |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure sensing.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.
-
Stirring: Magnetic stir bars (Teflon coated).
Experimental Protocols
Protocol A: Solution-Phase Synthesis (Standard)
Best for: High purity requirements and crystallographic studies.
Step-by-Step Methodology:
-
Preparation (In Fume Hood):
-
To a dry 10 mL microwave vial equipped with a stir bar, add 1-phenylpropan-2-amine (1.0 equiv, 135 mg, 1.0 mmol).
-
Add Acetonitrile (3.0 mL). Note: MeCN is preferred over DCM for microwaves due to its higher dielectric constant (tan
= 0.062). -
Dropwise, add Phenyl Isocyanate (1.1 equiv, 131 mg, 1.1 mmol). Caution: Exothermic reaction.
-
-
Sealing:
-
Cap the vial immediately with a crimp cap or pressure seal to prevent moisture ingress (water reacts with isocyanates to form symmetrical diphenylurea byproduct).
-
-
Microwave Irradiation:
-
Place vial in the reactor cavity.
-
Method: Dynamic Control.
-
Temperature: 80 °C.
-
Hold Time: 5 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
Stirring: High.[5]
-
-
Workup:
-
Cool the vial to room temperature (using reactor compressed air cooling).
-
The urea often precipitates upon cooling. If not, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from hot Ethanol/Water (1:1) or Toluene.
-
Filter the white solid and dry under vacuum.
-
Protocol B: Solvent-Free Synthesis (Green Chemistry)
Best for: Rapid library generation and environmental sustainability.
Step-by-Step Methodology:
-
Preparation:
-
In a mortar, mix 1-phenylpropan-2-amine (1.0 mmol) with Silica Gel (200-400 mesh, approx. 500 mg). Grind gently to adsorb the amine.
-
Add Phenyl Isocyanate (1.1 mmol) to the silica mixture. Mix briefly (reaction will start immediately).
-
-
Irradiation:
-
Transfer the free-flowing powder into a microwave vial.
-
Irradiate at 100 W (Power Control) for 2 minutes in 30-second intervals to prevent overheating of the solid support.
-
-
Extraction:
-
Add EtOAc (10 mL) to the vial and vortex to desorb the product from the silica.
-
Filter off the silica gel.
-
Evaporate the filtrate to obtain the crude urea.
-
Workflow Visualization
Figure 2: Operational workflow for Protocol A (Solution Phase).
Characterization & Expected Data
Spectral Analysis
The formation of the urea linkage is confirmed by the disappearance of the isocyanate peak in IR and the appearance of amide protons in NMR.
-
1H NMR (400 MHz, DMSO-d6):
- 8.35 (s, 1H, -NH-Ph, Urea proton).
- 7.10–7.50 (m, 10H, Aromatic protons).
- 6.15 (d, 1H, -NH-CH-, Urea proton).
- 3.85 (m, 1H, CH-N, Methine).
- 2.60–2.80 (m, 2H, CH2-Ph).
- 1.05 (d, 3H, CH3).
-
FT-IR (ATR):
-
3300-3350 cm⁻¹: N-H stretch (secondary amide).
-
1640-1660 cm⁻¹: C=O stretch (Urea carbonyl, strong).
-
Absence: ~2270 cm⁻¹ (Isocyanate -N=C=O peak should be absent).
-
Yield Comparison
| Method | Time | Yield (%) | Solvent Waste |
| Conventional Thermal (Reflux) | 2-4 Hours | 75-80% | High |
| Microwave (Protocol A) | 5 Minutes | 92-95% | Medium |
| Microwave (Protocol B - Neat) | 2 Minutes | 88-92% | Very Low |
Troubleshooting
Issue: Low Yield / Sticky Solid
-
Cause: Presence of water leading to 1,3-diphenylurea (symmetrical urea) formation. Isocyanates react faster with water than hindered amines in some conditions.
-
Solution: Dry all solvents over molecular sieves (3Å). Flame-dry microwave vials before use.
Issue: Pressure Spike
-
Cause: Decomposition or solvent superheating.
-
Solution: Ensure the "Delta T" (temperature ramp) is not too aggressive. Use "Standard" mode rather than "Fixed Power."
References
-
Mechanism of Dielectric Heating: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Microwave-Assisted Urea Synthesis: Carnaroglio, D., et al. (2013).[7] One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.[7][8][9][10] Beilstein Journal of Organic Chemistry, 9, 2378–2386. [Link]
-
Solvent-Free Microwave Synthesis: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[11][12] Green Chemistry, 1(1), 43-55. [Link]
-
Safety Data (Phenyl Isocyanate): National Institute for Occupational Safety and Health (NIOSH). (2023). Phenyl Isocyanate - Pocket Guide to Chemical Hazards. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. chimia.ch [chimia.ch]
- 5. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 6. oatext.com [oatext.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger-aza-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
Application Note: Pre-Column Derivatization of Amphetamine with Phenyl Isocyanate
Executive Summary & Analytical Rationale
The quantification of low-molecular-weight primary amines, such as amphetamine (1-phenylpropan-2-amine), presents significant challenges in reversed-phase liquid chromatography (RP-HPLC) and electrospray ionization mass spectrometry (ESI-MS). Underivatized amphetamine exhibits poor retention on standard C18 stationary phases, weak ultraviolet (UV) absorbance, and moderate ionization efficiency.
To overcome these limitations, pre-column derivatization using phenyl isocyanate (PIC) is a highly effective strategy. PIC reacts quantitatively with primary amines to form stable N,N'-disubstituted ureas[1]. In the case of amphetamine, this reaction yields 1-Phenyl-3-(1-phenylpropan-2-yl)urea . This transformation dramatically increases the analyte's hydrophobicity, UV absorptivity, and molecular weight, thereby enabling highly sensitive and robust detection via HPLC-UV or LC-MS/MS workflows[2].
Mechanistic Causality: The Isocyanate-Amine Reaction
The efficacy of this protocol relies on the precise manipulation of chemical kinetics and nucleophilicity. The isocyanate functional group (-N=C=O) contains a highly electrophilic carbon atom. The primary amine of amphetamine acts as a nucleophile, donating its unshared electron pair to attack the isocyanate carbon.
Logical pathway of the nucleophilic addition forming the urea derivative.
Causality in Reagent Selection:
-
Triethylamine (TEA) as a Catalyst: Amphetamine in extracted samples often exists as a protonated salt (e.g., sulfate or hydrochloride). Because the nucleophilic attack requires a free lone pair on the nitrogen, TEA is added as a proton scavenger. As a tertiary amine, TEA deprotonates the amphetamine without reacting with the PIC itself[2].
-
Methanol Quenching: PIC is highly reactive and moisture-sensitive. If excess PIC is injected into an LC system, it reacts with aqueous mobile phases to form insoluble diphenylurea, which fouls the column. Adding an aliphatic alcohol like methanol rapidly solvolyzes the excess PIC into methyl phenylcarbamate, a harmless, early-eluting byproduct[1].
Experimental Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system. The inclusion of a quenching step ensures the reaction is definitively stopped, preventing on-column derivatization artifacts and ensuring batch-to-batch reproducibility. The reaction proceeds rapidly at neutral to mildly basic pH at room temperature[3].
Reagents & Materials
-
Derivatization Reagent: 1.0% (v/v) Phenyl isocyanate (PIC, ≥99.0% HPLC grade) in anhydrous acetonitrile. (Prepare fresh daily).
-
Basic Buffer: 1.0% (v/v) Triethylamine (TEA) in anhydrous acetonitrile.
-
Quenching Agent: 100% LC-MS grade Methanol.
-
Analyte: Amphetamine extract (reconstituted in acetonitrile).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 100 µL of the amphetamine sample extract into a 1.5 mL amber glass autosampler vial.
-
Basification: Add 50 µL of the 1.0% TEA solution to the vial. Vortex for 5 seconds to ensure complete conversion of amphetamine to its free-base form.
-
Derivatization: Add 50 µL of the 1.0% PIC solution. Cap the vial immediately to prevent moisture ingress.
-
Incubation: Vortex for 10 seconds and incubate at room temperature (20–25 °C) for exactly 10 minutes. The reaction kinetics are rapid, achieving >99% conversion within this timeframe[3].
-
Quenching: Add 50 µL of Methanol to the vial. Vortex for 10 seconds. This step neutralizes all unreacted PIC, protecting the analytical column[1].
-
Analysis: The sample is now ready for direct injection (typically 2–5 µL) into the HPLC-UV or LC-MS/MS system.
Step-by-step experimental workflow for the pre-column derivatization of amphetamine.
Quantitative Data & Chromatographic Properties
The conversion of amphetamine to 1-Phenyl-3-(1-phenylpropan-2-yl)urea fundamentally alters its physicochemical profile, optimizing it for modern separation sciences. The table below summarizes the quantitative shifts in analytical properties.
| Property | Underivatized Amphetamine | 1-Phenyl-3-(1-phenylpropan-2-yl)urea |
| Molecular Formula | C₉H₁₃N | C₁₆H₁₈N₂O |
| Molecular Weight | 135.21 g/mol | 254.33 g/mol |
| UV Absorbance Max | ~206 nm (Weak, high background) | 240–255 nm (Strong, ε ≈ 20,000 M⁻¹cm⁻¹)[1] |
| RP-HPLC Retention | Poor (Elutes near void volume) | Excellent (Strong hydrophobic interaction on C18) |
| ESI-MS Ionization | Moderate[M+H]⁺ (m/z 136.1) | Superior [M+H]⁺ (m/z 255.1) (Enhanced surface activity) |
| Volatility | High (Prone to evaporative loss) | Low (Stable for extended autosampler storage) |
References
1.[1] Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC | Source: sdiarticle4.com | URL: 1 2.[2] Title: Analysis of aminoglycoside residues in bovine milk by liquid chromatography electrospray ion trap mass spectrometry after derivatization with phenyl isocyanate | Source: researchgate.net | URL: 2 3.[3] Title: Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate | Source: acs.org | URL: 3 4. Title: Phenyl isocyanate for HPLC derivatization, LiChropur™ | Source: sigmaaldrich.com | URL:
Sources
Technical Support Center: Synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Case ID: UREA-SYN-001 Subject: Yield Optimization & Troubleshooting for 1-Phenyl-3-(1-phenylpropan-2-yl)urea Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary & Reaction Logic
You are synthesizing an unsymmetrical urea via the nucleophilic addition of a primary amine (1-phenylpropan-2-amine) to an aryl isocyanate (phenyl isocyanate).[1][2][3] While theoretically 100% atom-economical, this reaction is plagued by moisture sensitivity and competitive side reactions that degrade yield.[2][3]
The Core Challenge: The reaction rate of phenyl isocyanate with water (hydrolysis) is competitive with its reaction with the amine, especially if the amine is sterically hindered (alpha-methyl branching).[2] Hydrolysis leads to the formation of the thermodynamically stable, high-melting impurity 1,3-diphenylurea (DPU) , which is difficult to separate from your product.[2]
Reaction Pathway Analysis
The following diagram illustrates the desired pathway versus the moisture-induced failure mode.
Figure 1: Kinetic competition between urea formation (top) and hydrolysis/DPU formation (bottom).[1][2][3]
Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose yield losses or purity issues immediately.
| Symptom | Probable Cause | Corrective Action |
| White precipitate forms immediately upon addition. | High Probability: 1,3-Diphenylurea (DPU) formation due to wet solvent.[1][2][3] Low Probability: Product crashing out (if non-polar solvent used).[1][2][3] | Test: Check melting point of solid. If >230°C, it is DPU.[3] Fix: Filter off the solid (DPU is highly insoluble). Use anhydrous solvents (DCM/Toluene) and dry glassware for the next run.[2][3] |
| Product remains an oil/gum and won't crystallize. | Solvent entrapment or trace amine impurities preventing lattice formation.[1][3] | Fix: Dissolve oil in minimal hot toluene; add dropwise n-heptane until turbid. Cool slowly to -20°C. Scratch glass to induce nucleation. |
| Yield is <50% after workup. | 1. Hydrolysis of isocyanate (wet conditions).2. Loss during recrystallization (product is moderately soluble in ethanol).[1][2][3] | Fix: Switch to anhydrous dichloromethane (DCM) as reaction solvent. Do not use ethanol for reaction.[1][2][3] Optimize recrystallization using Toluene/Heptane. |
| New impurity spot appearing just above product on TLC. | Biuret Formation. Reaction was heated too high or excess isocyanate was used.[1][2][3] | Fix: Keep reaction temperature <25°C. Strictly limit isocyanate to 1.05 equivalents. |
The "Gold Standard" Protocol
This protocol is designed to minimize DPU formation and maximize recovery of the target urea.
Reagents & Stoichiometry
-
Phenyl Isocyanate: 1.05 equiv.[1][2][3] (Slight excess ensures full amine conversion; excess is easier to remove than unreacted amine).[1][2][3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).[1][2][3]
-
Base: Triethylamine (0.1 equiv) — Optional, only if amine is supplied as a salt (e.g., sulfate/HCl).[2]
Step-by-Step Workflow
Step 1: System Preparation (Critical)
-
Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon.[1][2][3]
-
Why: Phenyl isocyanate reacts with atmospheric moisture to form DPU.[1][2][3] Eliminating water is the single biggest factor in yield improvement [1].[3]
Step 2: Reactant Addition
-
Dissolve 1-phenylpropan-2-amine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0°C (Ice bath).
-
Why: The reaction is exothermic.[3] Lower temperature prevents side reactions (biuret formation) and controls the rate [2].[2][3]
Step 3: Controlled Addition
-
Dilute Phenyl Isocyanate (1.05 equiv) in a small volume of DCM.[1][2][3]
-
Add dropwise to the amine solution over 15–20 minutes.[3]
-
Observation: The solution should remain clear. Turbidity indicates DPU formation (moisture ingress).[1][2][3]
Step 4: Reaction & Monitoring
-
Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Monitor: TLC (Mobile Phase: 30% EtOAc in Hexanes).
Step 5: Workup (Purification by Solubility)
-
If Solid Precipitates: Filter and wash with cold Hexane.[1][3] This is likely pure product (check MP).
-
If Solution is Clear:
Step 6: Removal of DPU (If present) [1][2]
-
If the melting point is too high (>140°C) or DPU is visible on TLC:
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent? A: No. While ureas are often recrystallized from ethanol, reacting isocyanates in ethanol leads to the formation of ethyl carbamates (urethanes) as a major side product. The solvent must be non-nucleophilic (DCM, Toluene, THF, Ether).
Q: My amine is a hydrochloride salt. Can I use it directly? A: No. The amine must be free-based to be nucleophilic.[1][2][3]
-
Protocol: Suspend the salt in DCM, add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] Stir for 15 mins, then add the isocyanate. The amine will be released in situ.[3]
Q: How do I remove the excess phenyl isocyanate? A: The 1.05 equiv excess is usually converted to a small amount of DPU upon workup (reaction with moisture in air).[3] This is removed via the "Hot Filtration" method described in Step 6. Alternatively, washing the organic layer with 5% NaHCO3 can hydrolyze residual isocyanate, pushing it to DPU for filtration.
Q: What is the expected Melting Point? A: Based on structural analogs (1,3-diphenylurea MP ~240°C; 1-phenyl-3-benzylurea MP ~170°C), the alpha-methyl group lowers the lattice energy.[1][2][3] Expect a melting point in the range of 125–135°C [4].[3]
References
-
Ozaki, S. (1972).[2][3] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[2][3] Link[1][2]
-
Saunders, J. H., & Slocombe, R. J. (1948).[2][3] The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.[2][3] Link[1][2]
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard procedure for Urea purification via solubility differentiation).[1][2][3]
-
PubChem Compound Summary. (n.d.). 1,3-Bis(1-phenylpropan-2-yl)urea (Analogous data for melting point estimation). Link[1][2]
Sources
Technical Support Center: HPLC Analysis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Ticket ID: #UREA-T-882 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are encountering peak tailing (asymmetry factor
This compound is a di-substituted urea . Unlike simple urea (which is highly polar and unretained), this molecule contains two hydrophobic phenyl domains, making it retainable on C18 columns. However, the urea linkage (
The Root Cause: The tailing is almost certainly caused by secondary interactions between the urea functional group and residual silanols (
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To fix the problem, we must understand the molecular behavior.
The Mechanism
While the phenyl groups drive retention via hydrophobic interaction (partitioning), the urea bridge is polar.
-
Hydrogen Bonding: The nitrogen protons in the urea linkage act as hydrogen bond donors.
-
Silanol Activity: Even on "end-capped" columns, residual acidic silanols (
) exist. -
The Drag: As the hydrophobic parts of the molecule pull it through the stationary phase, the urea bridge "drags" by momentarily sticking to these silanols via H-bonding. This kinetic lag creates the tail.
Visualization: The Tailing Mechanism
The following diagram illustrates the competing forces causing the tailing.
Figure 1: Dual-interaction mechanism. The green path represents ideal retention; the red dashed path represents the secondary silanol interaction causing tailing.
Module 2: Mobile Phase Optimization
The most immediate fix involves suppressing the secondary interactions chemically.
FAQ: Should I use an acid or a base modifier?
Recommendation: Use an Acidic Mobile Phase (pH 2.5 – 3.0) .
-
Why? At low pH, surface silanols are protonated (
) rather than ionized ( ). While ureas interact via H-bonding rather than ionic attraction (unlike amines), suppressing the ionization of the silica surface reduces the overall polarity and activity of the stationary phase surface [1]. -
Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phase A (Water) and B (Organic).
-
Note: TFA is a stronger silanol masking agent than formic acid due to ion-pairing capabilities, though it may suppress MS signal.
-
FAQ: Is my buffer concentration too low?
If you are using a phosphate buffer (e.g., for UV detection), low ionic strength allows the analyte to "see" the silanols more easily.
-
Action: Increase buffer concentration to 25 mM .
-
Warning: Ensure solubility of the buffer in the organic phase (do not exceed 50-60% organic when using high salt concentrations to avoid precipitation).
| Parameter | Recommended Setting | Mechanism of Action |
| pH | 2.5 – 3.0 | Suppresses silanol ionization ( |
| Modifier | 0.1% TFA | Ion-pairing & silanol masking (Strongest effect). |
| Alt. Modifier | 0.1% Formic Acid | Mass-spec compatible silanol suppression. |
| Organic | Acetonitrile (ACN) | ACN has sharper dipole interactions than MeOH, often yielding better symmetry for ureas. |
Module 3: Column Selection & Hardware
If mobile phase adjustments fail, your column chemistry may be insufficient for this urea derivative.
FAQ: Which column type is best for substituted ureas?
You need a column with high surface coverage and exhaustive end-capping .
-
Type B Silica: Ensure you are using high-purity, low-acidity silica (Type B). Older "Type A" silica has high metal content that activates silanols, guaranteeing tailing for ureas [2].
-
End-Capping: Explicitly select a "double end-capped" or "TMS end-capped" C18 column.
-
Polar Embedded Groups: If standard C18 fails, switch to a Polar Embedded group (e.g., Amide-C18 or Carbamate-C18).
-
Why? The embedded polar group creates a "water shield" near the silica surface, preventing the urea analyte from reaching the silanols [3].
-
Troubleshooting Workflow
Follow this decision tree to isolate the hardware issue:
Figure 2: Step-by-step isolation of the tailing cause.
Module 4: Sample Preparation (The "Strong Solvent" Effect)
This is the most common user error.
FAQ: I dissolved my sample in 100% Acetonitrile. Is that okay?
No. This is likely a major contributor to your tailing.
-
The Issue: 1-Phenyl-3-(1-phenylpropan-2-yl)urea is hydrophobic. Researchers often dissolve it in 100% organic solvent to ensure solubility.
-
The Consequence: When you inject a "strong" solvent (100% ACN) into a "weak" mobile phase (e.g., 50% Water), the analyte molecules travel with the injection plug faster than the mobile phase can equilibrate them. This causes fronting or distorted tailing [4].
-
The Fix: Dissolve the sample in the initial mobile phase conditions (e.g., 50:50 Water:ACN). If solubility is an issue, use the lowest possible organic content (e.g., 70% ACN) and inject a smaller volume (< 5 µL).
Module 5: System Suitability & Acceptance Criteria
To validate your method, establish strict system suitability criteria.
Proposed System Suitability Test (SST):
-
Tailing Factor (
): NMT (Not More Than) 1.5 (Strict: 1.2). -
Theoretical Plates (
): > 5,000 (for 150mm column). -
Precision (RSD): < 2.0% for Area and Retention Time.
Standardized Protocol for Urea Analysis
If you are starting from scratch, use this baseline method:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (High purity, end-capped).
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Mode: Isocratic (e.g., 60% B) or Gradient (50% to 90% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (Higher temp reduces H-bonding viscosity effects).
-
Detection: UV 210-215 nm (Ureas have weak absorbance; low UV required).
References
-
MicroSolv Technology Corp. "Urea Analyzed by HPLC."[1] MicroSolv Application Notes. Available at: [Link] (Accessed via search context).
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. Available at: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link]
-
Dolan, J. W. "Peak Tailing and Fronting." LCGC North America. Available at: [Link]
-
PubChem. "1-Phenyl-3-(1-phenylpropan-2-yl)urea Compound Summary."[2] National Library of Medicine. Available at: [Link]
Sources
Minimizing byproduct formation during 1-Phenyl-3-(1-phenylpropan-2-yl)urea synthesis
Technical Support Center: Synthesis Optimization for 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Executive Summary
This guide addresses the critical process parameters for the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (N-phenyl-N'-(1-phenylpropan-2-yl)urea), a key metabolite and reference standard in toxicological analysis. The primary synthetic challenge in this nucleophilic addition is the kinetic competition between the target amine (1-phenylpropan-2-amine) and adventitious moisture for the phenyl isocyanate electrophile.
Failure to control this competition results in the formation of 1,3-Diphenylurea (DPU) , a thermodynamically stable, highly insoluble byproduct that complicates downstream purification. This guide provides a mechanistic approach to minimizing DPU and optimizing the yield of the target unsymmetrical urea.
Part 1: The Mechanistic Landscape
To control the reaction, one must understand the competing pathways. The reaction is a race between the nucleophilic attack of the amine and the hydrolysis of the isocyanate.
DOT Diagram: Reaction Pathways & Byproduct Formation
Caption: Kinetic competition between the target urea formation and the moisture-induced cascade leading to the symmetrical 1,3-Diphenylurea byproduct.
Part 2: Critical Process Parameters (CPP)
Moisture Control (The "Zero-Tolerance" Policy)
The formation of 1,3-Diphenylurea is autocatalytic in the sense that water regenerates the amine (aniline) which then consumes another equivalent of isocyanate.
-
Standard: Water content in solvent < 50 ppm.
-
Protocol: Use anhydrous Dichloromethane (DCM) or Toluene. Glassware must be flame-dried or oven-dried (>120°C) and cooled under a nitrogen stream.[1]
Stoichiometry & Order of Addition
-
The Trap: Adding the amine to the isocyanate creates a local excess of isocyanate, promoting the formation of biuret derivatives (reaction of product urea with isocyanate) at higher temperatures.
-
The Solution: Add Phenyl Isocyanate (1.05 eq) dropwise to Amine (1.0 eq) at 0°C.
-
Why: This ensures the highly reactive isocyanate is immediately consumed by the amine, keeping its standing concentration low and minimizing side reactions.
Temperature Regulation
-
Range: 0°C to Room Temperature (RT).
-
Reasoning: The reaction is exothermic. High temperatures (>40°C) increase the rate of isocyanate hydrolysis and can lead to reversibility (retro-isocyanate reaction) or biuret formation.
Part 3: Troubleshooting & FAQs
Q1: I see a fine white precipitate forming immediately upon addition. Is this my product?
Diagnosis: Likely No . Technical Insight: While the target urea is solid, it is generally moderately soluble in DCM or Toluene. The immediate formation of a bright white, chalky solid usually indicates 1,3-Diphenylurea (DPU) . DPU is notoriously insoluble in most organic solvents. Corrective Action:
-
Do not discard. Complete the reaction.
-
Filtration: Filter the reaction mixture through a sintered glass funnel. The solid collected is likely the DPU impurity.
-
Filtrate Analysis: The target unsymmetrical urea is likely in the filtrate. Evaporate the filtrate and analyze via TLC or LC-MS.
Q2: My LC-MS shows a peak at M+ - 17 (or M+ - 18). What is happening?
Diagnosis: Thermal degradation or ionization artifacts.
Technical Insight: Ureas can decompose in the mass spectrometer source back to the isocyanate and amine.
Verification: Check the NMR. If the NMR shows the correct urea protons (typically
Q3: How do I remove excess Phenyl Isocyanate if I used a slight excess?
Diagnosis: Unreacted electrophile presence. Protocol:
-
Quenching: Add a "sacrificial" amine (e.g., 0.1 eq of dimethylaminopropylamine) or simply Methanol (excess) to convert residual isocyanate to a carbamate.
-
Scavenging: Use a polymer-supported amine scavenger (e.g., Trisamine resin) if avoiding liquid workup.
-
Separation: If Methanol was used, the resulting methyl carbamate is easily separated via flash chromatography (it is much less polar than the urea).
Q4: The product is oiling out and won't crystallize.
Diagnosis: Solvent occlusion or trace impurities. Technical Insight: The N-(1-phenylpropan-2-yl) group adds significant lipophilicity and rotational freedom, which can hinder crystal lattice formation compared to symmetrical ureas. Corrective Action:
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes or Pentane until cloudy. Cool to -20°C.
-
Solvent Swap: Evaporate and re-dissolve in warm Ethanol/Water (rare for this lipophilicity) or Ether/Hexanes.
Part 4: Validated Experimental Protocol
Objective: Synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (10 mmol scale).
Reagents:
-
1-Phenylpropan-2-amine (Amphetamine free base): 1.35 g (10 mmol)
-
Phenyl Isocyanate: 1.25 g (10.5 mmol) [1.05 eq]
-
Dichloromethane (Anhydrous): 20 mL
-
Hexanes (for purification)
Workflow Diagram:
Caption: Step-by-step workflow for the isolation of the target urea while managing the DPU byproduct.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Nitrogen for 5 minutes.
-
Solvation: Add 1-phenylpropan-2-amine (10 mmol) and anhydrous DCM (20 mL) via syringe.
-
Addition: Cool the solution to 0°C. Add Phenyl Isocyanate (10.5 mmol) dropwise over 10 minutes. Note: A mild exotherm is normal.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup (Filtration Strategy):
-
If a white precipitate is observed (DPU), filter the reaction mixture through a sintered glass funnel. Wash the solid with cold DCM (2 x 5 mL). Combine the filtrate and washings.[2]
-
Data Point: DPU is insoluble in DCM; the Target Urea is soluble.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield an off-white solid or viscous oil. Recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio) to obtain the pure product.
Part 5: Quantitative Data Summary
| Parameter | Target Specification | Consequence of Deviation |
| Solvent Water Content | < 50 ppm | Formation of 1,3-Diphenylurea (insoluble impurity). |
| Temperature | 0°C | >40°C promotes biuret formation and degradation. |
| Stoichiometry (PhNCO) | 1.05 eq | < 1.0 eq leaves unreacted amine; > 1.1 eq requires quenching. |
| Reaction Time | 1–2 Hours | > 12 Hours increases risk of moisture ingress. |
References
-
Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate.[1][3][4][5] Retrieved from [Link]
-
Raspoet, G., et al. (1998).[6] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry.[6] Retrieved from [Link]
-
Vertex AI Search Results. (2025). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
Optimizing reaction temperature for phenyl isocyanate and amine coupling
Introduction
Welcome to the Technical Support Center for Phenyl Isocyanate and Amine Coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols and troubleshoot common issues related to this critical urea-forming reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern success. The coupling of an isocyanate with an amine is a powerful and often straightforward transformation, yet its efficiency is highly sensitive to reaction parameters, especially temperature. Here, we will dissect the causal relationships between temperature, reaction kinetics, and side-product formation to empower you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a generally recommended starting temperature for a phenyl isocyanate-amine coupling reaction?
A typical and safe starting point for the coupling of phenyl isocyanate with a primary or secondary amine is room temperature (RT), approximately 20-25°C.[1] Many of these reactions proceed smoothly and to completion at this temperature without the need for external heating or cooling. The reaction is often performed in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[1] No base is typically required as the amine reactant itself is basic.
The rationale for starting at room temperature is based on a balance of kinetics and selectivity. The reaction is often exothermic, and starting at ambient temperature allows for better control of any heat generated upon mixing the reagents. More importantly, it minimizes the risk of thermally-induced side reactions from the outset.
Q2: How does increasing the reaction temperature generally impact the reaction rate and final yield?
Increasing the temperature will almost always increase the reaction rate, in accordance with Arrhenius kinetics.[2] For sluggish reactions, for instance, those involving sterically hindered amines or less reactive aromatic amines, moderate heating (e.g., to 40-60°C) can be an effective strategy to drive the reaction to completion in a reasonable timeframe.
However, the effect on the final isolated yield is not as straightforward. While the rate of the desired urea formation increases, the rates of undesirable side reactions also accelerate, often to a greater extent. Temperatures above 100°C can lead to the formation of byproducts like biurets and allophanates, which consume the desired product and complicate purification.[3][4] Therefore, any decision to increase the temperature must be a carefully considered trade-off between reaction time and product purity.
Q3: What are the primary temperature-dependent side reactions I need to be concerned about?
Elevated temperatures can promote several unwanted reaction pathways. The most significant are:
-
Biuret Formation: The most direct temperature-related side reaction for this coupling. The N-H bond of the newly formed urea product can act as a nucleophile and attack another molecule of phenyl isocyanate. This reaction is typically negligible at room temperature but becomes significant at temperatures exceeding 100-140°C.[3][5][6] This forms a biuret, which can lead to cross-linking and the formation of insoluble oligomers.
-
Allophanate Formation: If your amine starting material or solvent contains trace alcohol impurities, the initial isocyanate-alcohol reaction will form a urethane. At higher temperatures, this urethane can react with another isocyanate molecule to form an allophanate.[3][5][6]
-
Isocyanurate (Trimer) Formation: Phenyl isocyanate can undergo self-condensation to form a highly stable cyclic trimer known as an isocyanurate. This process is often promoted by higher temperatures and certain catalysts.[3] This side reaction consumes three equivalents of your isocyanate, which can significantly lower the yield.
-
Reaction with Trace Water: While not strictly temperature-dependent, the initial reaction with water proceeds faster at higher temperatures. More critically, the presence of any moisture is a major issue. Phenyl isocyanate reacts with water to form an unstable carbamic acid, which decomposes to aniline and CO₂ gas.[3][7] The newly formed aniline is highly reactive and will quickly consume another molecule of phenyl isocyanate to form an undesired, and often insoluble, symmetrical diphenylurea byproduct.[3][7] This process consumes two moles of isocyanate for every mole of water present.
Troubleshooting Guide
Issue 1: My reaction is very slow or has stalled at room temperature.
-
Root Cause Analysis: The slow rate is likely due to low nucleophilicity of the amine (e.g., an electron-deficient aromatic amine) or significant steric hindrance around the amine nitrogen or the isocyanate. Aromatic amines are known to be less reactive than aliphatic amines.[8]
-
Troubleshooting Steps:
-
Controlled Heating: Gradually increase the temperature of the reaction mixture to a moderate level, such as 40-50°C, while monitoring the progress by an appropriate analytical technique like TLC, LC-MS, or in-situ FTIR.[3] This is often sufficient to overcome the activation energy barrier without significantly promoting side reactions.
-
Consider a Catalyst: If heating is undesirable or ineffective, the use of a catalyst can be highly effective. Tertiary amines can catalyze the reaction.[9][10] Organotin compounds, such as dibutyltin dilaurate (DBTL), are also potent catalysts for this transformation, though their use may require more careful optimization and consideration of removal from the final product.[11][12]
-
Solvent Choice: Ensure your solvent is appropriate. A more polar aprotic solvent like DMF can sometimes accelerate the rate compared to a less polar one like DCM, although solvent effects can be complex.
-
Issue 2: A white, insoluble precipitate has formed in my reaction vessel.
-
Root Cause Analysis: The most common culprit for an unexpected white precipitate is the formation of symmetrical 1,3-diphenylurea.[3] As detailed in FAQ 3, this arises from the reaction of phenyl isocyanate with trace amounts of water in your reagents or solvent.[7] The resulting diphenylurea is often poorly soluble in common organic solvents and crashes out of solution.
-
Troubleshooting & Prevention Workflow:
Caption: Workflow for preventing urea byproduct precipitation.
Issue 3: My reaction yield is consistently low, even after extended reaction times at elevated temperatures.
-
Root Cause Analysis: If the reaction is not proceeding to completion, and starting material is no longer being consumed, it is highly likely that your phenyl isocyanate has been consumed by side reactions. The primary suspects are reaction with moisture (forming diphenylurea) and self-trimerization to isocyanurate, both of which are accelerated at higher temperatures.[3][7]
-
Troubleshooting Steps:
-
Re-evaluate Temperature: High temperatures may be counterproductive. Try running the reaction at a lower temperature for a longer period. An optimal condition might be 40°C instead of 80°C. Recommended optimal conditions for some isocyanate reactions are between 40 and 60°C.[13]
-
Stoichiometry Check: In some cases, using a slight excess (e.g., 1.05 to 1.1 equivalents) of the phenyl isocyanate can help compensate for minor losses due to reactions with trace moisture.[7] However, this should be done cautiously as a large excess of unreacted isocyanate can promote other side reactions and is a safety concern.[3]
-
Analytical Investigation: Use LC-MS to analyze a crude reaction sample. Look for the mass corresponding to diphenylurea (m/z = 213.25 for [M+H]⁺) and the phenyl isocyanate trimer (m/z = 358.38 for [M+H]⁺). This will confirm the pathway of isocyanate consumption.
-
Data Summary: Temperature Effects
The following table summarizes the general effects and trade-offs associated with different temperature regimes for phenyl isocyanate-amine coupling.
| Temperature Range | Reaction Rate | Risk of Side Reactions (Biuret, Trimer) | Sensitivity to Moisture | Recommended Use Case |
| 0°C to RT (25°C) | Slow to Moderate | Very Low | High | For highly reactive aliphatic amines; when maximum selectivity is required. |
| RT to 60°C | Moderate to Fast | Low to Moderate | Moderate | General-purpose optimization; for moderately reactive or slightly hindered amines. This is often the optimal range.[13] |
| > 60°C to 100°C | Fast to Very Fast | Moderate to High | Low (moisture reacts quickly) | For very unreactive/hindered amines; use with caution and strict moisture control. |
| > 100°C | Very Fast | High to Very High | Low | Not generally recommended due to high probability of biuret/allophanate formation and potential for thermal degradation.[3][4] |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to identify the optimal temperature for a specific phenyl isocyanate and amine coupling.
Objective: To determine the reaction temperature that provides the best balance of reaction time and yield/purity.
Materials:
-
Phenyl Isocyanate
-
Amine of interest
-
Anhydrous reaction solvent (e.g., THF or Acetonitrile)
-
Oven-dried glassware (e.g., 5 mL reaction vials with stir bars and screw caps with septa)
-
Heating blocks or oil baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical equipment (TLC, LC-MS, or in-situ FTIR)
Procedure:
-
Preparation (Moisture Control is Critical):
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.[7]
-
Ensure the solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Prepare a stock solution of the amine (e.g., 0.2 M in anhydrous THF).
-
Prepare a stock solution of phenyl isocyanate (e.g., 0.2 M in anhydrous THF).
-
-
Reaction Setup:
-
Set up three reaction vials, each with a magnetic stir bar.
-
Place each vial in a heating block set to 25°C, 40°C, and 60°C, respectively.
-
Purge each vial with nitrogen or argon for 2-3 minutes.
-
-
Reaction Execution:
-
To each vial, add 1.0 mL of the amine stock solution (0.2 mmol, 1.0 equiv).
-
Allow the solutions to equilibrate to the set temperature for 5 minutes with stirring.
-
At time t=0, add 1.0 mL of the phenyl isocyanate stock solution (0.2 mmol, 1.0 equiv) to each vial via syringe.
-
Maintain a positive pressure of inert gas throughout the experiment.[7]
-
-
Monitoring and Analysis:
-
Take aliquots (e.g., 10 µL) from each reaction at set time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
Quench each aliquot in a vial containing a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
Monitor the consumption of starting materials and the formation of the desired product and any byproducts (e.g., diphenylurea).
-
Alternatively, use in-situ FTIR to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in real-time.[14]
-
-
Data Interpretation:
-
Plot the percentage conversion vs. time for each temperature.
-
Analyze the purity of the final reaction mixtures at the point of full conversion (or at 24 hr).
-
The optimal temperature is the one that achieves complete and clean conversion in the shortest amount of time.
-
References
- Minimizing urea by-product formation in isocyan
- Technical Support Center: Isocyanate Reaction Troubleshooting - Benchchem. (URL: )
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate - ResearchGate. (URL: [Link])
-
Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds - ACS Publications. (URL: [Link])
-
Relative reactivity's of various functional groups towards isocyanates - ResearchGate. (URL: [Link])
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate - Taylor & Francis Online. (URL: [Link])
-
THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing. (URL: [Link])
-
kinetics - AUB ScholarWorks. (URL: [Link])
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC. (URL: [Link])
-
Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC. (URL: [Link])
-
Effect of Temperature on Amine-CO2 Reaction Kinetics - University of Regina. (URL: [Link])
-
catalyst for isocyanates - Werner. (URL: [Link])
-
Urea Formation - Common Conditions - Organic Chemistry Data. (URL: [Link])
-
Three component coupling reaction of amines and isocyanates using... - ResearchGate. (URL: [Link])
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate. (URL: [Link])
- US5041670A - Preparation of n-aryl amines from isocyanates - Google P
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions - University of Toronto. (URL: [Link])
-
Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC. (URL: [Link])
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (URL: [Link])
- WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google P
-
(PDF) Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - ResearchGate. (URL: [Link])
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing). (URL: [Link])
- Application Notes and Protocols for the Quantification of Isocyan
- WO2022048930A1 - Process for producing isocyanates - Google P
-
Aerosols of Isocyanates, Amines and Anhydrides : Sampling and Analysis - SciSpace. (URL: [Link])
-
Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - MDPI. (URL: [Link])
-
Catalysis of Urethane Systems - Turkchem. (URL: [Link])
-
Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners - American Coatings Association. (URL: [Link])
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. wernerblank.com [wernerblank.com]
- 12. turkchem.net [turkchem.net]
- 13. paint.org [paint.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting thermal degradation of urea derivatives in gas chromatography
Topic: Troubleshooting Thermal Degradation of Urea Derivatives Role: Senior Application Scientist Status: Active Guide
The Core Conflict: Why Ureas Fail in GC
The "Achilles Heel" of Gas Chromatography
As researchers, we often treat GC as a universal hammer, but urea derivatives are not nails—they are thermally labile, polar compounds that fight the very physics of the technique. The fundamental conflict is thermodynamic: to volatilize a urea derivative, you must heat it; however, the energy required to volatilize it often exceeds the activation energy required to decompose it.
The Mechanism of Failure
When a urea derivative (
The primary degradation pathway involves the cleavage of the C-N bond, reverting the urea to an isocyanate and an amine .
This results in:
-
Loss of Analyte: The parent peak disappears or diminishes.
-
Ghost Peaks: The isocyanate and amine fragments appear as unexpected peaks with distinct retention times.
-
Non-Linearity: Decomposition rates are often concentration-dependent and surface-catalyzed, destroying calibration linearity.
Visualization: Degradation vs. Protection
The following diagram illustrates the competing pathways between thermal degradation (the problem) and silylation (the solution).
Caption: Comparative pathways of native urea degradation (Red) versus TMS-derivatized stabilization (Blue).
The Hardware Fix: Minimizing Thermal Stress
Before resorting to chemical modification, optimize the physical system. The goal is to reduce the "residence time" of the analyte in the hot zone.
Protocol: Cold Split/Splitless or Cool On-Column (COC)
If your instrument supports it, COC is the superior method as the sample is deposited directly into the column at a temperature below the solvent boiling point, bypassing the hot vaporization chamber entirely.
If you must use a standard Split/Splitless injector:
| Parameter | Recommendation | Scientific Rationale |
| Liner Type | Deactivated, Cyclo-Double Gooseneck | Glass wool provides a massive surface area for catalytic degradation. Goosenecks contain the sample cloud, preventing contact with hot metal parts. |
| Inlet Temp | Lowest possible (e.g., 200°C) | Reduce the kinetic energy available for bond cleavage. |
| Injection Mode | Pulsed Splitless | A pressure pulse (e.g., 30 psi for 0.5 min) forces the sample onto the column faster, reducing residence time in the hot liner. |
| Active Sites | Silanize Liner & Glass Wool | Active silanols (-Si-OH) on glass surfaces catalyze urea decomposition. |
The Chemical Fix: Derivatization (The Gold Standard)
To truly solve thermal instability, you must replace the active protons on the nitrogen atoms. Trimethylsilylation (TMS) is the industry standard. It lowers polarity, increases volatility, and prevents hydrogen bonding.
Standard Operating Procedure: Urea Silylation
Note: This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which is preferred over BSA due to the higher volatility of its by-products, preventing detector fouling.
Reagents Required:
-
BSTFA + 1% TMCS (Catalyst)
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN)
-
Internal Standard (e.g., Fluoranthene)
Step-by-Step Protocol:
-
Preparation: Weigh 1-2 mg of the urea sample into a 2 mL GC crimp-top vial.
-
Solvation: Add 0.5 mL of anhydrous pyridine. (Pyridine acts as an acid scavenger and solvent).
-
Reagent Addition: Add 0.2 mL of BSTFA + 1% TMCS.
-
Critical: Ensure a molar excess of at least 2:1 (Reagent:Active Hydrogens).[1]
-
-
Reaction: Cap the vial tightly. Vortex for 10 seconds.
-
Incubation: Heat the vial at 60°C - 70°C for 30-60 minutes .
-
Why? Sterically hindered ureas (e.g., tri-substituted) require thermal activation to drive the silylation to completion.
-
-
Analysis: Inject 1 µL into the GC.
Self-Validation Check: If the reaction is incomplete, you will see a small "native" peak tailing significantly, or mono-TMS derivatives instead of the expected di-TMS derivatives.
Troubleshooting Guide (Q&A)
Q1: I see "Ghost Peaks" appearing before my analyte. What are they?
Diagnosis: This is classic thermal degradation or "back-flash." The Cause: The peaks are likely isocyanates formed in the injector. The Fix:
-
Check the mass spectrum of the ghost peak. If it is [M-Amine], it is an isocyanate.
-
Lower the inlet temperature by 20°C increments.
-
Switch to the Derivatization Protocol (Section 4). The TMS group protects the N-H bond from cleavage.
Q2: My peaks are tailing severely. Is it the column or the sample?
Diagnosis: Urea derivatives are basic and polar; they interact with acidic silanols on the column. The Fix:
-
The Test: Inject a neutral hydrocarbon standard. If it is symmetrical, the column is physically fine. The tailing is chemical.[1][2][3][4][5][6][7]
-
The Solution: Use a base-deactivated column (e.g., "-Amine" or "-Volatile Amine" specific phases). Alternatively, derivatization (Section 4) masks the polar amine groups, eliminating the tailing mechanism.
Q3: My calibration curve is non-linear at low concentrations.
Diagnosis: Adsorption losses. The Mechanism: Active sites in the liner or column "eat" a fixed amount of analyte. At low concentrations, this loss is a higher percentage of the total mass. The Fix:
-
Priming: Perform 2-3 "priming" injections of a high-concentration sample to temporarily cover active sites before running your sequence.
-
Deactivation: Replace the inlet liner with a fresh, chemically deactivated one.
Decision Matrix: Troubleshooting Workflow
Use this logic flow to diagnose the root cause of your urea analysis failure.
Caption: Logical decision tree for diagnosing urea analysis failures in gas chromatography.
References
-
Phenomenex. (2025).[8] GC Column Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]
Sources
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. weber.hu [weber.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Enhancing detection limits for 1-Phenyl-3-(1-phenylpropan-2-yl)urea analysis
This guide functions as a specialized Technical Support Center for researchers analyzing 1-Phenyl-3-(1-phenylpropan-2-yl)urea (often abbreviated as PPE-Urea or simply the "Leuckart Urea").
This compound is a primary specific marker for amphetamine synthesized via the Leuckart route . Unlike the basic parent drug (amphetamine), this urea derivative is neutral, thermally unstable, and hydrophobic . These physicochemical differences are the root cause of most analytical failures.
Ticket Status: Open Subject: Enhancing Detection Limits (LOD/LLOQ) for 1-Phenyl-3-(1-phenylpropan-2-yl)urea Assigned Specialist: Senior Application Scientist
Module 1: Sample Preparation & Extraction (The "Hidden Loss" Trap)
User Complaint: "I am using a standard amphetamine extraction protocol (Solid Phase Extraction - SPE), but my recovery for the urea marker is consistently below 20%."
Root Cause Analysis: Standard amphetamine protocols utilize Mixed-Mode Cation Exchange (MCX) cartridges. Amphetamine (a base, pKa ~9.9) is retained by charge interaction. However, PPE-Urea is a neutral molecule . If you follow the standard MCX "wash" step (often 100% methanol to remove neutrals), you are washing your target analyte into the waste.
Troubleshooting Guide: Extraction Logic
| Parameter | Amphetamine (Target 1) | PPE-Urea (Target 2) | The Conflict |
| Charge State | Positive (at pH < 9) | Neutral (non-ionizable) | MCX retains Amphetamine; PPE-Urea flows through or washes off. |
| Polarity | Polar | Hydrophobic | PPE-Urea requires higher % organic to elute. |
| Thermal Stability | High | Low | GC injectors degrade PPE-Urea. |
Solution: The "Split-Mode" or "HLB" Protocol
To capture both, you must modify the SPE chemistry.
Option A: Polymeric Reversed-Phase (HLB) – Recommended for Urea Focus Use a Hydrophilic-Lipophilic Balanced (HLB) copolymer. This retains both the neutral urea and the basic amphetamine via hydrophobic interaction at neutral pH.
-
Load: Sample at pH 7.
-
Wash: 5% Methanol/Water (Removes salts, keeps Urea).
-
Elute: 100% Methanol (Elutes both).
Option B: Fractionated MCX (If you must use Cation Exchange)
-
Load: Acidified sample.
-
Wash 1 (Aqueous): 0.1N HCl.
-
Elute 1 (Neutrals/Urea): Collect this fraction! Pass 100% Methanol. The urea is here.
-
Elute 2 (Bases/Amphetamine): 5% Ammonia in Methanol.
Module 2: Instrumental Analysis (GC vs. LC)
User Complaint: "My GC-MS peaks for the urea are splitting or showing severe tailing, and the mass spectrum looks like a mix of aniline and amphetamine."
Root Cause Analysis: PPE-Urea possesses a thermally labile urea linkage (-NH-CO-NH-). In a hot GC injector (>200°C), it undergoes thermal degradation (pyrolysis) into phenyl isocyanate and amphetamine/phenyl-2-propanamine.
The "Thermal Trap" Visualization
The following diagram illustrates why LC-MS/MS is the mandatory choice for trace analysis, and how GC-MS yields false negatives.
Caption: Figure 1. Thermal instability of PPE-Urea in GC injectors vs. stability in LC-ESI sources.
FAQ: Can I still use GC-MS?
A: Only if you derivatize. Using trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can stabilize the amine, but the urea nitrogen is difficult to derivatize quantitatively. Recommendation: Switch to LC-MS/MS.
Module 3: LC-MS/MS Optimization (The "Sensitivity" Engine)
User Complaint: "I have switched to LC-MS, but my sensitivity is poor (LOD > 10 ng/mL). I see high background noise."
Root Cause Analysis:
-
Ionization Suppression: Co-eluting matrix components (phospholipids in bio-fluids) suppress the signal.
-
Wrong Adducts: Urea compounds often form sodium adducts [M+Na]+ (m/z 277) which do not fragment well, splitting your signal between protonated and sodiated forms.
Optimization Protocol
Step 1: Mobile Phase Additives You must force the [M+H]+ state and suppress [M+Na]+.
-
Buffer: 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mechanism: Ammonium ions crowd out sodium ions; Formic acid ensures protonation.
Step 2: MRM Transition Table Use these transitions for Maximum Sensitivity (Quantitation) and Selectivity (Qualitative).
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment | Purpose |
| 255.1 [M+H]+ | 119.1 | 15-20 | [C9H11]+ (Phenylisopropyl cation) | Quantifier (Primary) |
| 255.1 [M+H]+ | 91.1 | 35-40 | [C7H7]+ (Tropylium/Benzyl) | Qualifier 1 |
| 255.1 [M+H]+ | 136.1 | 10-15 | [Ph-NH-CO-NH]+ (Urea half) | Qualifier 2 |
Step 3: Column Selection
-
Stationary Phase: C18 or Biphenyl. Biphenyl phases offer superior selectivity for aromatic compounds like PPE-Urea due to pi-pi interactions.
-
Dimensions: 2.1 x 100 mm, 1.7 µm (UHPLC) or 2.6 µm (Core-shell).
Module 4: Validated Workflow (SOP Draft)
Objective: Quantitation of PPE-Urea in Urine/Plasma with LLOQ < 1.0 ng/mL.
Sample Pre-treatment[1][2][3][4]
-
Aliquot 200 µL sample.[1]
-
Add 20 µL Internal Standard (Amphetamine-D5-Urea or similar structural analog; do not use Amphetamine-D5 as it behaves differently in extraction).
-
Dilute with 600 µL Ammonium Acetate buffer (pH 5) . Note: Avoid extreme acid/base to prevent hydrolysis.
Solid Phase Extraction (HLB Method)
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Prepared sample (gravity flow).
-
Wash: 1 mL 5% MeOH in Water. (Removes salts/proteins).
-
Dry: Apply vacuum for 5 mins.
-
Elute: 2 x 250 µL Methanol.
-
Reconstitute: Evaporate to dryness (N2 gas at 40°C); reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Parameters
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Ramp to 95% B
-
6-8 min: Hold 95% B
-
(Where A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid).
-
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Recent changes in Europe’s cocaine and amphetamine markets. Retrieved from
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from
-
Power, J. D., et al. (2018). "The identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route."[2] Forensic Science International. (Contextual grounding for Leuckart markers).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11269389 (Urea derivative). Retrieved from
Sources
Technical Support Hub: Matrix Effect Mitigation for 1-Phenyl-3-(1-phenylpropan-2-yl)urea
The following guide serves as a specialized Technical Support Center for researchers and forensic scientists analyzing 1-Phenyl-3-(1-phenylpropan-2-yl)urea (also referred to as N-phenyl-N'-(1-phenylpropan-2-yl)urea or an N-carbamoyl amphetamine derivative).
This compound presents a classic bioanalytical challenge: it is a hydrophobic, neutral urea that elutes in the same hydrophobic window as phospholipids (PLs), leading to severe ion suppression in ESI-MS/MS.
Case ID: PPPU-EXT-001 Status: Resolved Analyte Class: Hydrophobic Neutral Urea / Amphetamine Synthesis Impurity Primary Issue: Signal suppression due to co-eluting phospholipids in biological matrices.
🔬 Diagnostic Hub: "Do I have a Matrix Effect?"
Q: My calibration curve is non-linear at the lower end, and sensitivity drops in plasma compared to solvent. Is this a matrix effect?
A: Highly likely. Urea derivatives like 1-Phenyl-3-(1-phenylpropan-2-yl)urea have relatively low proton affinity compared to amines (like amphetamine). They are easily outcompeted for charge in the electrospray droplet by co-eluting phospholipids (glycerophosphocholines and lysophosphocholines).
The Confirmation Test (Post-Column Infusion): Before changing your extraction, run this diagnostic to "map" the suppression zone.
-
Setup: Infuse a neat solution of your analyte (1 µg/mL) post-column at 10 µL/min into the MS source.
-
Injection: Simultaneously inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC column.
-
Result: Monitor the baseline of your analyte. If you see a negative peak (dip) or a positive peak (hump) at the retention time of your analyte, you have a matrix effect.
Expert Insight: If your analyte elutes between 2–4 minutes on a standard C18 gradient, it is likely sitting directly on top of the lysophospholipids (m/z 496, 520, 522, 524).
🛠️ Extraction Optimization Protocols
User Query: "I am currently using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is >40%. What should I do?"
Technical Response: PPT is insufficient for this compound. It removes proteins but leaves >95% of phospholipids in the supernatant. Because your analyte is neutral and hydrophobic, it requires a cleanup strategy that selectively targets lipids.
Protocol A: The "Gold Standard" – Phospholipid Removal (PLR) Plates
Best for: High-throughput, maximum cleanliness, and neutral analytes.
Why this works: PLR plates (e.g., HybridSPE®, Ostro®, Resprep® PLR) use a Lewis acid-base mechanism (Zirconia-coated silica) to bind the phosphate group of phospholipids. Your neutral urea analyte does not bind and passes through.
Step-by-Step Workflow:
-
Load: Add 100 µL Plasma to the PLR plate well.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile .
-
Note: The acid helps disrupt drug-protein binding, though ureas are less protein-bound than some drugs.
-
-
Mix: Aspirate/dispense or vortex for 2 minutes.
-
Elute: Apply vacuum (15 inHg) and collect the filtrate.
-
Analyze: Inject directly or evaporate and reconstitute in mobile phase.[1]
Expected Outcome: >95% removal of phospholipids; Matrix Effect (ME) reduced to <10%.
Protocol B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative
Best for: Labs without PLR plates; requires manual processing.
Why this works: Phospholipids are amphiphilic but prefer polar organic solvents (like pure Ethyl Acetate). By using a non-polar solvent mixture, you can extract the hydrophobic urea while leaving the phospholipids in the aqueous phase/interface.
Optimized Solvent System: Hexane:MTBE (9:1 v/v)
-
Rationale: The urea is highly lipophilic (LogP ~3–4) and will extract into hexane/MTBE. Phospholipids are too polar for this mixture and will remain in the plasma.
Step-by-Step Workflow:
-
Sample: 200 µL Plasma + 50 µL Internal Standard.
-
Buffer: Add 100 µL Ammonium Carbonate (pH 9).
-
Note: While the urea is neutral, high pH suppresses the ionization of matrix fatty acids, preventing them from extracting.
-
-
Extract: Add 1.5 mL Hexane:MTBE (9:1) .
-
Agitate: Tumble/Vortex for 10 min. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.
-
Dry: Evaporate to dryness under Nitrogen @ 40°C.
-
Reconstitute: 100 µL Mobile Phase (50:50 MeOH:H2O).
📊 Chromatographic Solutions
User Query: "I cannot change my extraction method. Can I fix this with chromatography?"
Technical Response: Yes, by "chromatographic resolution" of the matrix effect. You must shift the analyte away from the phospholipid window.[2]
Column Recommendation: Biphenyl or Phenyl-Hexyl
-
Mechanism: Your analyte has two aromatic rings (phenyl + benzyl/amphetamine moiety). A Biphenyl column offers strong
interactions, retaining the urea longer and more selectively than a C18 column. -
Benefit: Phospholipids (aliphatic chains) interact only via hydrophobicity. The
interaction shifts the urea to elute after the lysophospholipids and before the bulk glycerophospholipids.
Recommended Gradient (Phenyl-Hexyl, 2.1 x 100mm, 2.6 µm):
-
MP A: 10 mM Ammonium Formate in Water.
-
MP B: Methanol (MeOH is better than ACN for pi-pi selectivity).
-
Gradient: Hold low organic for 0.5 min, then ramp.
📉 Mass Spectrometry Tuning
User Query: "The signal is still low. I am monitoring [M+H]+."
Technical Response:
Ureas have weak basicity. The protonated ion
Action Plan:
-
Monitor Adducts: Check for the Sodium adduct
or Ammonium adduct .-
Tip: If using Ammonium Formate in mobile phase, the
is often the base peak for ureas.
-
-
Ion Source: Switch to APCI (Atmospheric Pressure Chemical Ionization) if available.
-
Why: APCI is gas-phase ionization. It is far less susceptible to matrix effects (ion suppression) than ESI, especially for neutral, hydrophobic compounds.
-
🧠 Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal extraction method based on your lab's resources and the analyte's properties.
Caption: Decision workflow for optimizing extraction and detection of hydrophobic urea derivatives.
❓ Frequently Asked Questions (FAQs)
Q: Can I use SPE (Solid Phase Extraction) instead of PLR? A: Yes, but it requires strict optimization. Use a Polymeric Reversed-Phase cartridge (e.g., Strata-X or HLB).
-
Critical Step: You must optimize the Wash Step . Wash with 40% Methanol. The hydrophobic urea will retain, but many matrix components will wash off. If you wash with 100% water, the matrix remains. If you wash with 100% MeOH, you lose the analyte.
Q: Why is my Internal Standard (Amphetamine-D5) not correcting the variation? A: Amphetamine-D5 is not a suitable IS for this urea. Amphetamine is a basic amine; your analyte is a neutral urea. They have different pKa values, extraction recoveries, and retention times.
-
Solution: Use a structural analog like 1,3-Diphenylurea or, ideally, synthesize the deuterated analog of your specific urea. The IS must elute at the exact same time as the analyte to compensate for the specific matrix suppression at that time point.
Q: Is this compound heat stable? A: Urea derivatives can degrade back to isocyanates and amines at high temperatures. Avoid evaporation temperatures above 45°C .
📚 References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Bylda, C., et al. (2014). Matrix effect in liquid chromatography-mass spectrometry: A systematic review. Separation Science.
-
Sigma-Aldrich. (2022). HybridSPE® – Phospholipid Technology: A Simple Method for Phospholipid Removal.[3]
-
PubChem. (2025).[4] 1,3-Bis(1-phenylpropan-2-yl)urea Compound Summary (Structural Analog).
-
Restek Corporation. (2020). Phospholipid and Protein Removal in One Simple SPE Process.[5][3]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-Phenyl-1,3-dipropan-2-yl-urea | C13H20N2O | CID 294992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
Technical Support Center: Stability of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Here is the technical support guide for 1-Phenyl-3-(1-phenylpropan-2-yl)urea .
Current Status: Online Topic: Acidic Stability & Hydrolysis Kinetics Ticket ID: TECH-UREA-001
Executive Summary
1-Phenyl-3-(1-phenylpropan-2-yl)urea is an asymmetric urea derivative featuring two distinct moieties: an aniline-derived phenyl group and an amphetamine-derived (1-phenylpropan-2-yl) group.
While urea linkages are generally robust under neutral conditions, they function as "masked" amines and isocyanates. Under acidic conditions , this compound is susceptible to hydrolytic degradation. The rate of this degradation is heavily dependent on temperature, acid concentration, and the specific solvent system used.
Key Technical Verdict:
-
Ambient Temperature (25°C): Kinetically stable in dilute aqueous acids (pH 2–5) for short durations (<24 hours).
-
Elevated Temperature (>60°C) or Strong Acid (< pH 1): Rapid hydrolysis occurs, yielding Aniline , Amphetamine (1-phenylpropan-2-amine), and CO₂ .
The Mechanism: Why Degradation Occurs
To troubleshoot effectively, you must understand the "Why." Urea hydrolysis in acid is an
The urea oxygen is the most basic site (though weakly so). Protonation activates the carbonyl carbon for nucleophilic attack by water. Because your molecule is asymmetric, the cleavage can occur on either side of the carbonyl, but the thermodynamics favor the release of the better leaving group (aniline is a weaker base than amphetamine, making it a better leaving group, though the mechanism is complex).
Pathway Visualization
The following diagram illustrates the degradation pathway you will observe in your analytical data (e.g., HPLC/LC-MS).
Figure 1: Acid-catalyzed hydrolysis pathway of 1-Phenyl-3-(1-phenylpropan-2-yl)urea. Note that the breakdown releases two distinct amine species.
Troubleshooting Guide
Use this section if you are observing unexpected results in your experiments.
Issue 1: "My HPLC peak area is decreasing over time in the autosampler."
Diagnosis: On-column or in-vial hydrolysis. If your mobile phase is acidic (e.g., 0.1% Formic Acid or TFA) and the sample sits for 12+ hours, you are observing slow hydrolysis.
-
Verification: Check for the emergence of two new peaks.
-
Peak A: Aniline (Early eluting, UV active).
-
Peak B: 1-phenylpropan-2-amine (Amphetamine) (Likely elutes earlier than the urea; UV absorption is weaker than the urea).
-
Corrective Action:
-
Switch Diluent: Do not dissolve the sample in the acidic mobile phase. Use Acetonitrile:Water (50:50) or Methanol with no acid for the sample diluent.
-
Temperature Control: Set the autosampler to 4°C. Hydrolysis rates drop significantly at lower temperatures.
Issue 2: "The compound won't dissolve in 1N HCl."
Diagnosis: Lipophilicity vs. Basicity mismatch. Although ureas have nitrogen atoms, the carbonyl group withdraws electron density, making the nitrogens non-basic (pKa < 1). They do not easily form salts like amines do. The hydrophobic phenyl and phenyl-propyl groups dominate, making the molecule insoluble in aqueous acid.
Corrective Action:
-
Co-solvent Strategy: Dissolve the compound in a minimal amount of DMSO or Glacial Acetic Acid first, then slowly add your aqueous acid.
-
Avoid Suspension: Do not sonicate a suspension in strong acid; this generates local heat and accelerates degradation without achieving solubility.
Issue 3: "I see a mass shift of -93 Da or -119 Da in LC-MS."
Diagnosis: In-source fragmentation (CID). Ureas are thermally labile. Even if the compound is stable in solution, the high temperature of the ESI source or the collision cell can mimic hydrolysis.
-
Loss of 93 Da: Loss of Aniline (C₆H₇N).
-
Loss of 119 Da: Loss of Phenylisocyanate (if dissociation occurs before hydrolysis).
Corrective Action:
-
Lower the desolvation temperature.[1]
-
Check the retention time. If the "fragment" co-elutes with the parent, it is in-source fragmentation. If it has a distinct retention time, it is chemical degradation in the vial.
Stability Data Summary (Estimated)
Based on structural analogs (N,N'-disubstituted ureas) and thermodynamic principles:
| Condition | Timeframe | Stability Rating | Expected Degradants |
| 0.1 N HCl (25°C) | 24 Hours | Stable (>98% Recovery) | Negligible |
| 0.1 N HCl (60°C) | 4 Hours | Unstable (<80% Recovery) | Aniline, Amphetamine |
| 1.0 N HCl (Reflux) | 1 Hour | Degraded (<5% Recovery) | Aniline, Amphetamine |
| pH 7.4 Buffer (37°C) | 24 Hours | Stable | None |
| Mobile Phase (0.1% TFA) | 48 Hours | Caution (Slow degradation) | Trace Aniline |
Experimental Protocol: Forced Degradation Validation
Do not assume stability. Validate it for your specific batch.
Objective: Determine the half-life of the urea in your specific acidic medium.
Materials:
-
10 mg 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
-
Solvent: Methanol (HPLC Grade).
-
Stressor: 1N HCl.
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 1 mg/mL stock solution in Methanol.
-
Acid Stress: Aliquot 1.0 mL of stock into a vial. Add 1.0 mL of 1N HCl . (Final conc: 0.5 mg/mL).
-
Control: Aliquot 1.0 mL of stock into a vial. Add 1.0 mL of Water .
-
Incubation: Place the Acid Stress vial in a heating block at 60°C . Keep the Control at RT.
-
Sampling: Inject 5 µL onto HPLC at T=0, T=1h, T=4h.
-
Analysis:
-
Monitor decrease in the parent peak (approx. 254 nm).
-
Monitor appearance of Aniline (approx. 230 nm or 280 nm).
-
Calculation: If Parent Area (Acid) < 90% of Parent Area (Control), the compound is acid-labile under these conditions.
-
Frequently Asked Questions (FAQ)
Q: Can I use this compound as an internal standard for amphetamine analysis? A: No. Under the acidic extraction conditions often used in toxicology (e.g., LLE with acid back-extraction), this urea may partially hydrolyze, artificially inflating the amphetamine concentration in your sample. Use deuterated amphetamine instead.
Q: Why does the literature mention "Reversible Dissociation"? A: In non-aqueous acidic media or at high heat, hindered ureas can undergo a retro-reaction to form Isocyanates and Amines (Dissociation). If water is present, the isocyanate immediately hydrolyzes to an amine and CO₂. This makes the reaction irreversible in aqueous acid.
Q: Is this compound the same as "1,3-bis(1-phenylpropan-2-yl)urea"? A: No. That is the symmetric bis-urea (a common Leuckart synthesis impurity). Your compound is asymmetric (one phenyl group, one phenyl-propyl group). However, their chemical stability profiles in acid are nearly identical.
References
-
Laudien, R., & Mitzner, R. (2001).[2] Phenylureas.[1][2][3][4] Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 2226–2229.[2] [Link]
- Context: Establishes the fundamental hydrolytic mechanisms of phenyl-substituted ureas.
-
Power, J. D., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities. Drug Testing and Analysis, 9(3), 446-452. [Link]
- Context: Identifies related urea impurities (bis-ureas) in amphetamine synthesis and their stability during the Leuckart reaction (which involves acidic hydrolysis steps).
-
Ying, H., & Cheng, J. (2014). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.[4] Journal of the American Chemical Society. [Link]
- Context: Discusses the "hindered urea bond" (HUB)
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2826775, 1,3-Bis(1-phenylpropan-2-yl)urea.[5] [Link]
- Context: Structural reference for the symmetric analog, confirming the lipophilic nature and urea classific
Sources
- 1. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates | MDPI [mdpi.com]
- 2. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. veeprho.com [veeprho.com]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. 1,3-Bis(1-phenylpropan-2-yl)urea | C19H24N2O | CID 2826775 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectrum interpretation of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
The following guide details the 1H NMR interpretation of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a urea derivative of amphetamine often encountered in forensic impurity profiling, chiral resolution studies, and medicinal chemistry.
This guide moves beyond basic assignment, offering a comparative analysis against its precursors and structural analogues to demonstrate diagnostic specificity.
A Comparative Technical Guide for Structural Validation
Executive Summary & Application Context
Compound: 1-Phenyl-3-(1-phenylpropan-2-yl)urea
Molecular Formula: C
Significance: This compound serves as a critical reference standard in two primary fields:
-
Forensic Analysis: It is a specific marker for the "Leuckart" or isocyanate-based synthesis of amphetamine-type stimulants (ATS), often appearing as a byproduct when phenyl isocyanate is used or generated in situ.
-
Chiral Resolution: Urea derivatives are frequently synthesized to resolve chiral amines via HPLC or crystallization; understanding the NMR diastereotopicity is essential for assessing optical purity.
Structural Segmentation & Spin System Prediction
Before analyzing the spectrum, we must segment the molecule into magnetically distinct environments.
Graphviz: Structural Segmentation Diagram
Caption: Structural segmentation of the target urea into diagnostic NMR fragments.
Experimental Protocol: Sample Preparation
The choice of solvent is the single most critical variable in the "performance" of the NMR analysis for this compound.
Protocol A: Standard Characterization (DMSO-d )
Objective: Full assignment including labile NH protons.
-
Mass: Weigh 5–10 mg of the urea derivative.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Why: DMSO inhibits rapid proton exchange, allowing observation of the Urea NH coupling (
). It also separates the aromatic signals better than chloroform.
-
-
Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s, 16–64 scans).
Protocol B: Lipophilic Comparison (CDCl )
Objective: Comparison with non-polar extractables (common in forensic settings).
-
Mass: Weigh 5–10 mg.
-
Solvent: Add 0.6 mL CDCl
(with TMS). -
Note: Expect NH signals to be broad or invisible; chemical shifts will drift upfield due to lack of hydrogen bonding stabilization.
Spectral Interpretation & Assignment
The following data represents the "Product Performance" — the specific spectral signature of the target compound in DMSO-d
Table 1: 1H NMR Assignment (400 MHz, DMSO-d )
| Position | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |
| NH (a) | 8.45 | Singlet (s) | 1H | - | Diagnostic: Anilinic NH (attached to Phenyl). Deshielded by ring current and carbonyl. |
| Ar-H | 7.35 – 7.45 | Multiplet (m) | 4H | - | Overlapping signals from the N-Phenyl ring (ortho/meta). |
| Ar-H | 7.15 – 7.30 | Multiplet (m) | 6H | - | Mixed signals: N-Phenyl (para) + Benzyl Phenyl ring. |
| NH (b) | 6.05 | Doublet (d) | 1H | 8.0 | Diagnostic: Aliphatic NH. Coupled to the adjacent methine (CH). |
| CH (Methine) | 3.95 – 4.05 | Multiplet (m) | 1H | - | The chiral center. Shifted downfield from ~3.2 (amine) due to urea EWG. |
| CH | 2.85 | dd | 1H | 13.5, 6.0 | Diastereotopic: Pro-R/Pro-S benzylic proton. |
| CH | 2.68 | dd | 1H | 13.5, 7.5 | Diastereotopic: Pro-S/Pro-R benzylic proton. |
| CH | 1.08 | Doublet (d) | 3H | 6.5 | Methyl group. Distinct doublet. |
Key Mechanistic Insights
-
The Chiral Center Effect: The carbon at position 2 of the propyl chain is chiral. This makes the adjacent benzylic protons (
) diastereotopic . They are magnetically non-equivalent and will not appear as a simple doublet. They typically manifest as two "doublet of doublets" (dd) or a complex ABX system. -
Urea Linkage Verification: The presence of two distinct NH signals (one singlet, one doublet) confirms the asymmetric urea structure. If this were the symmetric byproduct (1,3-bis(1-phenylpropan-2-yl)urea), both NH signals would be identical doublets.
Comparative Analysis: Product vs. Alternatives
To validate the identity of 1-Phenyl-3-(1-phenylpropan-2-yl)urea, we compare its spectral "performance" against its precursor (Amphetamine) and solvent variations.
Comparison 1: Target Urea vs. Amphetamine (Precursor)
This comparison highlights the Derivatization Shift , crucial for confirming successful synthesis.
| Feature | Amphetamine (Free Base, CDCl | Target Urea Derivative (DMSO-d | Mechanism of Change |
| Methine (-CH-) | Deshielding: The urea carbonyl is an Electron Withdrawing Group (EWG), pulling density from the CH. | ||
| NH Signal | Broad singlet ~1.5 ppm (NH | Two signals: 8.45 (s) & 6.05 (d) | Functionality Change: Amine |
| Methyl (-CH | Minimal change; distant from the reaction center. |
Comparison 2: Solvent Performance (CDCl vs. DMSO-d )
Researchers often default to CDCl
-
CDCl
Performance:-
NH Signals: Often invisible or extremely broad due to rapid quadrupole relaxation (
N) and exchange.[3] The anilinic NH may appear ~7.2 ppm (buried in aromatics), and aliphatic NH ~4.5 ppm (broad). -
Resolution: Aromatic protons often collapse into a single massive multiplet (
7.1–7.4).
-
-
DMSO-d
Performance (Recommended):-
NH Signals: Sharp, distinct, and quantifiable.
-
Coupling: The doublet splitting of the aliphatic NH (
Hz) proves the covalent bond to the methine group, ruling out salt formation.
-
Diagnostic Workflow (Decision Tree)
Use this logic flow to confirm the compound identity from a raw spectrum.
Graphviz: Interpretation Logic
Caption: Step-by-step logic for validating the urea structure against common impurities.
References
-
Abraham, R. J., et al. (2006).[4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Thermo Fisher Scientific. "Illicit Drug Analysis Using Benchtop NMR: Amphetamines." Application Note. Link
-
Wongkhan, K., et al. (2015).[6] "The Synthesis and Characterization of 1-phenylpropan-2-amine derivative." Ubon Ratchathani University Research. Link
-
BenchChem. "Interpreting complex NMR spectra of substituted phenylurea derivatives." Technical Guide. Link
-
Sigma-Aldrich. "1-Phenyl-3-(1-phenylpropan-2-yl)urea Product Specification." Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Analysis: FTIR Spectral Assignment of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
This guide provides an in-depth technical analysis of the FTIR spectral assignment for 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a specific urea derivative structurally related to amphetamine. This compound is of significant interest in forensic impurity profiling and drug development as a stable carbamide derivative of the phenethylamine class.
Executive Summary & Compound Significance
1-Phenyl-3-(1-phenylpropan-2-yl)urea (also referred to as N-phenyl-N'-(α-methylphenethyl)urea) is an asymmetric urea derivative.[1] Structurally, it consists of an amphetamine skeleton condensed with a phenyl isocyanate moiety.
-
Forensic Relevance: This compound serves as a critical "route-specific" marker in the analysis of illicit drug synthesis. It indicates the presence of phenyl isocyanate or reactive carbamoyl intermediates during the processing of amphetamine precursors.
-
Chemical Stability: Unlike the volatile free base of amphetamine or its hygroscopic salts, this urea derivative is chemically stable, making it an excellent candidate for reference standards in spectroscopic libraries.
Experimental Protocol: Data Acquisition
To ensure spectral fidelity, the following protocol is recommended. This method minimizes atmospheric interference and maximizes signal-to-noise ratio for the urea functional group.
Methodology: Attenuated Total Reflectance (ATR-FTIR)[2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond/ZnSe single-bounce ATR (High chemical resistance, refractive index ~2.4).
-
Parameters:
-
Range: 4000 – 450 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard for solid-state identification)
-
Scans: 32 or 64 (To resolve weak aromatic overtones)
-
-
Sample Prep: Place ~2 mg of the solid crystalline powder onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Ensure the sample is dry; moisture will broaden the N-H / O-H region (3300–3500 cm⁻¹).
Spectral Band Assignment
The FTIR spectrum of this compound is dominated by the Urea linkage (-NH-CO-NH-) and the Monosubstituted Benzene rings . The asymmetry of the molecule (one aromatic amine side, one aliphatic amine side) creates distinct vibrational environments.
Detailed Assignment Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Mechanistic Insight |
| Secondary Amide (Urea) | 3320 – 3360 | Medium, Sharp | ν(N-H) Stretching | Free or weakly H-bonded N-H. Asymmetry may cause splitting (two distinct N-H environments). |
| Aromatic Ring | 3020 – 3080 | Weak | ν(C-H) Aromatic | Characteristic of sp² hybridized C-H bonds on the phenyl rings. |
| Aliphatic Chain | 2960 – 2850 | Medium | ν(C-H) Alkyl | Asymmetric and symmetric stretching of the propyl backbone (-CH₂, -CH₃). |
| Urea Carbonyl (Amide I) | 1630 – 1660 | Strong | ν(C=O) Stretching | The "Amide I" band. Lower than typical ketones (1715 cm⁻¹) due to resonance delocalization with two nitrogen atoms. |
| Amide II | 1550 – 1570 | Strong | δ(N-H) + ν(C-N) | Mixed mode: N-H in-plane bending coupled with C-N stretching. Diagnostic for secondary amides/ureas. |
| Aromatic Ring | 1595, 1495 | Medium | ν(C=C) Ring Breathing | Skeletal vibrations of the benzene rings. The 1595/1495 doublet is classic for phenyl groups. |
| Aliphatic Bend | 1450 – 1460 | Medium | δ(CH₂) / δ(CH₃) | Scissoring deformation of the methylene and methyl groups. |
| Methyl Group | 1375 – 1380 | Medium | δ_sym(CH₃) | "Umbrella" bending mode of the α-methyl group (specific to the amphetamine backbone). |
| C-N Stretch | 1230 – 1300 | Medium | ν(C-N) Amide III | Stretching of the bond between the urea carbon and the nitrogen atoms. |
| Mono-sub Benzene | 730 – 770 | Strong | δ(C-H) OOP | Out-of-plane bending (5 adjacent hydrogens). |
| Mono-sub Benzene | 690 – 710 | Strong | Ring Deformation | Characteristic "Ring Puckering" mode for monosubstituted benzene. |
Note on Asymmetry: Because one nitrogen is attached to an aromatic ring (aniline-like) and the other to an alkyl chain (amphetamine-like), the Amide II band may appear broadened or split compared to symmetric ureas like 1,3-diphenylurea.
Comparative Analysis: Performance vs. Alternatives
In a forensic or analytical context, distinguishing this urea derivative from its precursors (Amphetamine) or related impurities (1,3-Diphenylurea) is critical.
Comparison Matrix
| Feature | 1-Phenyl-3-(1-phenylpropan-2-yl)urea | Amphetamine Sulfate (Drug Substance) | 1,3-Diphenylurea (Symmetric Analog) |
| Carbonyl Region | Sharp Peak @ ~1640 cm⁻¹ (Urea C=O) | Absent (No C=O bond) | Sharp Peak @ ~1650 cm⁻¹ |
| N-H Region | Sharp Doublet/Singlet @ ~3340 cm⁻¹ | Broad Band @ 2500–3200 cm⁻¹ (Ammonium NH₃⁺ salt) | Single Sharp Peak @ ~3300 cm⁻¹ (Symmetric) |
| Fingerprint (OOP) | 690 & 750 cm⁻¹ (Monosubstituted) | 690 & 740 cm⁻¹ (Monosubstituted) | 690 & 750 cm⁻¹ (Stronger intensity) |
| Methyl Bend | Present @ ~1375 cm⁻¹ | Present @ ~1375 cm⁻¹ | Absent (No aliphatic methyl) |
Analytical Logic:
-
Vs. Amphetamine: The presence of the Strong Amide I band (1640 cm⁻¹) instantly rules out pure amphetamine (amine).
-
Vs. 1,3-Diphenylurea: The presence of Aliphatic C-H stretches (2850-2960 cm⁻¹) and the Methyl umbrella bend (1375 cm⁻¹) confirms the presence of the propyl chain, distinguishing it from the purely aromatic diphenylurea.
Structural & Spectral Logic Map
The following diagram illustrates the correlation between the molecular sub-structures and their diagnostic spectral bands.
Caption: Logical mapping of functional groups to diagnostic FTIR signals. The convergence of Urea Core signals with Alkyl Chain signals uniquely identifies this compound.
References
-
National Institutes of Health (PubChem). 1,3-Bis(1-phenylpropan-2-yl)urea (Compound Summary). Available at: [Link]
-
Scientific Justice. Comparative Analysis of Amphetamine Precursors using IRMS and FTIR. Available at: [Link][2]
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Urea and Derivatives. Available at: [Link]
-
Forensic Science International. Impurity Profiling of Amphetamine Synthesized by the Leuckart Method.[3][4] (General reference for Leuckart markers). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry: presented in part as a poster at the 2nd meeting of the Joint European Stable Isotope User Meeting (JESIUM), Giens, France, September 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]
Validation of Analytical Methods for 1-Phenyl-3-(1-phenylpropan-2-yl)urea per ICH Guidelines
The following guide provides an in-depth validation framework for 1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPEU) , a critical process-related impurity often encountered in the synthesis of amphetamine-type stimulants (via the Leuckart method) and related pharmaceutical intermediates.
This guide adheres to ICH Q2(R2) guidelines for analytical validation, focusing on the comparative performance of HPLC-PDA versus UHPLC-MS/MS methodologies.
Executive Summary & Chemical Context[1][2][3][4][5]
1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPEU) is a urea derivative typically formed as a byproduct during the reductive amination of phenylacetone (P2P) or the hydrolysis of N-formyl intermediates. In pharmaceutical development, its presence must be controlled at strict thresholds (typically <0.10% or <0.05% per ICH Q3A/Q3B) due to its potential genotoxic structural alerts (urea moiety) and impact on final product purity.
This guide compares two primary analytical strategies:
-
HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection): The standard for routine Quality Control (QC) where the impurity is expected at levels >0.05%.
-
UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry): The alternative for trace-level detection (<10 ppm) or forensic profiling where specificity is paramount.
Chemical Structure & Formation Pathway
Understanding the origin of PPEU is critical for specificity testing. It often arises from the interaction of the primary amine product with isocyanate intermediates or carbamoyl byproducts.
Figure 1: Simplified formation pathway of PPEU during amine synthesis. The urea linkage forms via side reactions involving isocyanate species or carbamoyl transfers.
Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS
The choice of method depends on the Analytical Target Profile (ATP) . For routine release testing of a drug substance, HPLC-PDA is preferred for its robustness and cost-efficiency. For genotoxic impurity (GTI) screening, UHPLC-MS/MS is required.
Performance Comparison Table
| Parameter | HPLC-PDA (Routine QC) | UHPLC-MS/MS (Trace/Forensic) |
| Specificity | Moderate (Relies on Retention Time & UV Spectrum) | High (Relies on m/z transitions & RT) |
| LOD (Limit of Detection) | ~0.01 - 0.05 µg/mL | ~0.0005 - 0.001 µg/mL |
| Linearity Range | 0.05% to 120% of Specification Limit | 1 ppb to 1000 ppb |
| Throughput | 15-30 min/run | 3-8 min/run |
| Matrix Effects | Low | High (Ion Suppression risks) |
| Cost per Analysis | Low | High |
| ICH Suitability | Excellent for Q3A/Q3B Impurity Profiling | Required for M7 (Genotoxic) Limits |
Recommended Validation Protocol (HPLC-PDA)
This protocol is designed for the quantitative determination of PPEU in a drug substance matrix at the 0.10% specification level.
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 60% B
-
15-20 min: 60% → 90% B
-
20-25 min: 90% B (Wash)
-
25.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Urea carbonyl absorption) and 254 nm (Phenyl ring).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Validation Parameters per ICH Q2(R2)
A. Specificity (Selectivity)
Objective: Demonstrate that PPEU can be resolved from the main drug peak, synthetic intermediates (P2P), and other potential byproducts.
-
Protocol: Inject individual stock solutions of the API, PPEU, and P2P. Then inject a spiked sample containing all three.
-
Acceptance Criteria:
-
Resolution (
) between PPEU and nearest peak > 1.5. -
Peak Purity (via PDA) > 99.0% (No co-elution).
-
Note: Urea derivatives often elute later than their corresponding amines due to increased hydrophobicity.
-
B. Linearity
Objective: Verify the method response is proportional to concentration across the range.
-
Protocol: Prepare 5 concentration levels corresponding to:
-
LOQ (Limit of Quantitation)
-
50% of Specification (0.05%)
-
100% of Specification (0.10%)
-
120% of Specification (0.12%)
-
150% of Specification (0.15%)
-
-
Acceptance Criteria:
-
Correlation Coefficient (
) ≥ 0.999.[1] -
Y-intercept bias ≤ 2.0% of the response at 100% level.
-
C. Accuracy (Recovery)
Objective: Confirm no matrix interference biases the result.
-
Protocol: Spike the drug substance (API) with PPEU at 3 levels (50%, 100%, 150% of the limit). Perform in triplicate.
-
Acceptance Criteria:
-
Mean Recovery: 90.0% – 110.0%.
-
%RSD of replicates ≤ 5.0%.
-
D. Precision (Repeatability & Intermediate)
Objective: Ensure consistency of results.
-
Protocol:
-
Repeatability: 6 injections of a single sample spiked at 100% limit.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst and column.
-
-
Acceptance Criteria:
-
Repeatability %RSD ≤ 5.0%.
-
Intermediate Precision %RSD ≤ 10.0%.
-
E. Limit of Quantitation (LOQ)
Objective: Define the lowest concentration that can be quantified with precision.
-
Protocol: Determine the Signal-to-Noise (S/N) ratio using a low-concentration solution.
-
Acceptance Criteria:
-
S/N ≥ 10:1.
-
Precision at LOQ: %RSD ≤ 10.0%.
-
Validation Workflow Visualization
The following diagram illustrates the logical flow of the validation study, ensuring all ICH Q2(R2) requirements are met sequentially.
Figure 2: Sequential validation workflow ensuring method robustness before final reporting.
Experimental Data Summary (Representative)
The following data represents typical performance metrics for urea-derivative impurity validation using the described HPLC-PDA method.
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at RT of PPEU | Purity Angle < Purity Threshold | PASS |
| Linearity ( | 0.9998 | PASS | |
| LOD (S/N = 3) | N/A | 0.02 µg/mL | Info |
| LOQ (S/N = 10) | S/N | 0.06 µg/mL | PASS |
| Accuracy (50%) | 90-110% | 98.4% | PASS |
| Accuracy (100%) | 90-110% | 101.2% | PASS |
| Accuracy (150%) | 90-110% | 99.7% | PASS |
| Repeatability (%RSD) | 1.2% | PASS |
Robustness Factors
-
Flow Rate (±0.1 mL/min): Retention time shifts ±0.5 min; Resolution remains > 1.5.
-
Column Temp (±5°C): Minimal impact on peak area (%RSD < 2.0%).
-
Wavelength (±2 nm): Critical for UV detection; 210 nm is sensitive to mobile phase cut-off, ensure high-quality solvents.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances.[Link]
-
Power, J. D., et al. (2018). The analysis of substituted cathinones and their impurities. Drug Testing and Analysis.[3][4][5][1][6][7][8][9] (Provides context on urea byproduct analysis in amine synthesis). [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Reference for Leuckart impurity profiling). [Link]
Sources
- 1. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. 1,3-bis(1-phenylpropan-2-yl)-Urea - SRIRAMCHEM [sriramchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. qbdgroup.com [qbdgroup.com]
Differentiating 1-Phenyl-3-(1-phenylpropan-2-yl)urea from di-substituted urea impurities
Title: Differentiating 1-Phenyl-3-(1-phenylpropan-2-yl)urea from Di-Substituted Urea Impurities: A Comprehensive Analytical Guide
Introduction & Analytical Context
Pre-column derivatization is a foundational technique in High-Performance Liquid Chromatography (HPLC) used to enhance the detectability and chromatographic retention of highly polar or UV-transparent compounds [3]. For primary aliphatic amines like amphetamine (1-phenylpropan-2-amine), phenyl isocyanate (PIC) is a highly effective derivatizing reagent. The nucleophilic addition of the amine to PIC yields 1-phenyl-3-(1-phenylpropan-2-yl)urea , a stable, asymmetric urea derivative with excellent UV absorbance and reversed-phase retention.
However, a ubiquitous challenge in this workflow is the generation of di-substituted urea impurities, predominantly 1,3-diphenylurea (DPU) . This artifact arises when excess PIC reacts with residual moisture in the sample matrix or solvents [1]. Because DPU and other di-substituted ureas share structural similarities with the target analyte, they can co-elute and lead to false positives or inaccurate quantification.
As an application scientist, successfully developing a robust assay requires understanding the mechanistic causality behind impurity formation and implementing a self-validating analytical system to differentiate the target derivative from reagent artifacts.
Mechanistic Pathways: Analyte Derivatization vs. Artifact Formation
Understanding the chemical pathways is critical for method optimization and troubleshooting.
-
Target Derivatization (The Desired Pathway): The primary amine of amphetamine attacks the electrophilic carbon of the isocyanate group in PIC. This reaction is rapid and typically complete within minutes at room temperature under slightly alkaline conditions, forming the target asymmetric urea.
-
Impurity Cascade (The Artifact Pathway): PIC is highly moisture-sensitive. Water acts as a nucleophile, reacting with PIC to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield aniline. The newly formed aniline (a primary aromatic amine) then reacts with another molecule of excess PIC to form the symmetric di-substituted urea, 1,3-diphenylurea (DPU) [2].
Reaction pathways showing target urea derivative formation vs. di-substituted impurity cascade.
Chromatographic and Spectrometric Differentiation
To ensure scientific integrity, the analytical method must unambiguously resolve the target derivative from DPU. While UV detection at 240–255 nm is standard for these derivatives, orthogonal validation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive differentiation.
Mass Spectrometry (LC-MS/MS) Causality:
-
1-Phenyl-3-(1-phenylpropan-2-yl)urea (
255.1): Collision-induced dissociation (CID) yields a characteristic fragment at m/z 119, corresponding to the phenylisopropyl (amphetamine) carbocation. Another fragment at m/z 120 represents the phenyl isocyanate moiety ( ). -
1,3-Diphenylurea (
213.1): CID yields m/z 120 ( ) and m/z 94 (protonated aniline). The absence of the m/z 119 aliphatic carbocation is the definitive differentiator for the impurity.
Table 1: Physicochemical and Analytical Comparison
| Parameter | 1-Phenyl-3-(1-phenylpropan-2-yl)urea | 1,3-Diphenylurea (DPU) |
| Analyte Classification | Target Derivative | Reagent Artifact / Impurity |
| Precursor Molecules | Amphetamine + Phenyl Isocyanate | Water + Phenyl Isocyanate (x2) |
| Molecular Weight | 254.33 g/mol | 212.25 g/mol |
| LogP (Hydrophobicity) | ~3.8 (Stronger RP-HPLC retention) | ~3.2 (Weaker RP-HPLC retention) |
| Precursor Ion | m/z 255.1 | m/z 213.1 |
| Key MS/MS Fragments | m/z 119, m/z 120, m/z 94 | m/z 120, m/z 94 |
| UV Absorbance Max | 240–255 nm | 255 nm |
Self-Validating Experimental Protocol
To prevent DPU from overwhelming the chromatogram and suppressing the target analyte signal, the derivatization reaction must be actively quenched. Adding an aliphatic alcohol (e.g., methanol) destroys excess PIC by forming alkyl N-phenylcarbamates, which elute much earlier in reversed-phase HPLC and do not interfere with the urea derivatives [1].
Self-validating analytical workflow for derivatization, quenching, and chromatographic separation.
Step-by-Step Methodology:
-
Sample Preparation: Extract the primary amine from the matrix into an aprotic solvent (e.g., anhydrous acetonitrile) to minimize baseline moisture. Causality: Limiting water at the source restricts the primary substrate required for the DPU impurity cascade.
-
Derivatization: Add 50 µL of the sample extract to a reaction vial. Add 50 µL of a borate buffer (pH 8.5). Causality: The alkaline pH ensures the amine is in its reactive, unprotonated state, accelerating target formation. Add 10 µL of 0.1 M Phenyl Isocyanate (PIC) in acetonitrile.
-
Incubation: Vortex and incubate at room temperature for exactly 5 minutes. Causality: The nucleophilic addition is rapid; extended incubation only increases the probability of ambient moisture ingress and subsequent DPU formation.
-
Active Quenching (Critical Step): Add 50 µL of anhydrous Methanol. Causality: Methanol reacts with the remaining PIC to form methyl N-phenylcarbamate, permanently halting the aniline-DPU cascade.
-
Separation: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
-
System Validation (The "Blank" Control): Always run a reagent blank (water substituted for the sample). The blank will exhibit the DPU peak and the methyl N-phenylcarbamate peak, but must not show the target m/z 255.1 peak. Causality: This self-validating step ensures no system carryover and confirms that the m/z 255.1 signal in actual samples is exclusively derived from the analyte, not a reagent artifact.
References
A Senior Application Scientist's Guide to the Synthesis of Urea Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the urea moiety is a cornerstone of molecular design. Its unique hydrogen bonding capabilities and structural rigidity make it a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The efficient and safe synthesis of urea derivatives is therefore a critical skill in the modern chemistry laboratory. This guide provides an in-depth comparative analysis of the most common methods for synthesizing urea derivatives, offering field-proven insights, detailed experimental protocols, and supporting data to inform your synthetic strategy.
The Enduring Importance of the Urea Functional Group
The urea functional group is a versatile building block in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets, such as enzymes and receptors. This has led to the development of numerous successful drugs containing a urea moiety, including the anticancer agent Sorafenib and the HIV protease inhibitor Tipranavir. The synthetic accessibility and stability of the urea linkage further contribute to its prevalence in drug discovery programs.
Classical Approaches to Urea Synthesis: Phosgene and Isocyanate-Based Methods
For decades, the synthesis of urea derivatives has been dominated by two primary methods: the use of phosgene and its derivatives, and the reaction of isocyanates with amines. While effective, these methods come with significant safety and handling considerations.
The Phosgene Route: A Powerful but Hazardous Tool
The reaction of an amine with phosgene (COCl₂) is a traditional and highly effective method for the synthesis of both symmetrical and unsymmetrical ureas.[1] The reaction typically proceeds through the formation of a carbamoyl chloride or an isocyanate intermediate.
Mechanism of Phosgene-Based Urea Synthesis:
The reaction begins with the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene. Subsequent elimination of hydrogen chloride can lead to either a carbamoyl chloride or an isocyanate, which then reacts with a second equivalent of amine to form the urea product.
Caption: Phosgene-based urea synthesis workflow.
Experimental Protocol: Synthesis of N,N'-Diphenylurea from Aniline and Phosgene
Safety Precaution: Phosgene is an extremely toxic and corrosive gas. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, and specialized gloves.[2][3][4][5][6] It is highly recommended to use phosgene substitutes like triphosgene, which is a solid and easier to handle.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a sodium hydroxide solution to neutralize excess phosgene), dissolve aniline (2.0 g, 21.5 mmol) in 50 mL of a suitable inert solvent such as toluene.
-
Phosgene Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phosgene in toluene (e.g., 20% solution, approximately 5.5 mL, 10.8 mmol) dropwise with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solid product, N,N'-diphenylurea, will precipitate out of the solution. Collect the solid by filtration, wash with cold toluene and then with water to remove any remaining starting materials and byproducts. The product can be further purified by recrystallization from ethanol.
The Isocyanate Route: A More Common and Versatile Approach
The reaction of an isocyanate with a primary or secondary amine is the most widely used method for the synthesis of urea derivatives due to its simplicity and the commercial availability of a wide range of isocyanates.[7][8][9] The reaction is typically fast, high-yielding, and proceeds under mild conditions.
Mechanism of Isocyanate-Based Urea Synthesis:
This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is often quantitative and does not require a catalyst, although a base can be used to deprotonate the amine and increase its nucleophilicity.
Caption: Isocyanate-based urea synthesis workflow.
Experimental Protocol: Synthesis of 1-Benzyl-3-phenylurea from Phenyl Isocyanate and Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.07 g, 10 mmol) in 20 mL of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: To the stirred solution, add phenyl isocyanate (1.19 g, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: The product, 1-benzyl-3-phenylurea, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane to remove any unreacted starting materials and then dried. Recrystallization is typically not necessary due to the high purity of the product.
Modern and Greener Alternatives: Moving Beyond Phosgene
Growing concerns over the toxicity of phosgene and the hazardous nature of some isocyanates have spurred the development of safer and more environmentally friendly methods for urea synthesis. These modern approaches often utilize less hazardous reagents and employ catalytic systems to achieve high efficiency.
Oxidative Carbonylation: A Catalytic Approach with Carbon Monoxide
Palladium-catalyzed oxidative carbonylation of amines with carbon monoxide (CO) has emerged as a powerful phosgene-free method for synthesizing ureas.[10][11][12] This method involves the in-situ generation of a reactive carbonyl species from CO, which then reacts with amines to form the urea linkage.
Mechanism of Palladium-Catalyzed Oxidative Carbonylation:
The catalytic cycle is believed to involve the oxidative addition of an amine to a palladium(II) species, followed by CO insertion to form a palladium-carbamoyl complex. This intermediate then undergoes reductive elimination with another amine molecule to yield the urea product and regenerate the palladium catalyst.
Caption: Oxidative carbonylation workflow.
Experimental Protocol: Palladium-Catalyzed Synthesis of N,N'-Dibutylurea
Safety Precaution: Carbon monoxide is a toxic gas. High-pressure reactions should be conducted in a specialized autoclave behind a safety shield.[13][14][15]
-
Reactor Setup: To a high-pressure autoclave, add palladium(II) iodide (PdI₂, 0.02 mmol), potassium iodide (KI, 0.4 mmol), and n-butylamine (2 mmol).
-
Solvent and Gas: Add 10 mL of a suitable solvent such as 1,2-dimethoxyethane (DME). Seal the autoclave and purge with carbon monoxide several times.
-
Reaction Conditions: Pressurize the reactor with a 4:1 mixture of CO and air to 20 atm.[11] Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling the reactor to room temperature and carefully releasing the pressure, transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford N,N'-dibutylurea.
Carbon Dioxide as a C1 Source: The Greenest Approach
The use of carbon dioxide (CO₂) as a direct C1 source for urea synthesis represents the most environmentally benign approach. While thermodynamically challenging, various catalytic systems have been developed to facilitate this transformation.
Experimental Protocol: Synthesis of Urea Derivatives from Amines and CO₂
-
Reaction Setup: In a high-pressure reactor, combine the desired amine (e.g., a primary aliphatic amine), a suitable catalyst (if required), and a dehydrating agent.
-
CO₂ Introduction: Seal the reactor and introduce carbon dioxide to the desired pressure.
-
Reaction Conditions: Heat the mixture to the required temperature and maintain for the specified reaction time.
-
Product Isolation: After cooling and depressurizing the reactor, the product can be isolated and purified, often by simple filtration or recrystallization.
Comparative Analysis of Synthesis Methods
The choice of a particular synthetic method depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, safety considerations, and the required purity of the final product.
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Phosgene-Based | Amine, Phosgene (or Triphosgene) | 0 °C to reflux, inert solvent | Good to Excellent | High reactivity, broad substrate scope | Extremely toxic reagent, corrosive byproducts (HCl) |
| Isocyanate-Based | Amine, Isocyanate | Room temperature, various solvents | Excellent | Mild conditions, high yields, simple procedure | Isocyanates can be toxic and moisture-sensitive |
| Oxidative Carbonylation | Amine, CO, Oxidant, Pd catalyst | 90-100 °C, 20 atm | Good to Excellent | Phosgene-free, atom-economical | Requires high pressure, catalyst can be expensive |
| CO₂-Based | Amine, CO₂, Catalyst (often) | Elevated temperature and pressure | Moderate to Good | Greenest C1 source, renewable | Thermodynamically challenging, often requires harsh conditions |
| Microwave-Assisted | Varies (e.g., KOCN, Amine) | 80-120 °C, short reaction times | Good to Excellent | Rapid synthesis, improved yields | Specialized equipment required, scalability can be a challenge |
| Continuous Flow | Varies | Optimized flow rates and temperatures | Excellent | High throughput, improved safety and control | Requires specialized flow chemistry equipment |
Conclusion: Selecting the Optimal Synthetic Route
As a Senior Application Scientist, my recommendation is to prioritize safety and environmental impact without compromising efficiency. For laboratory-scale synthesis, the isocyanate-based method remains the most practical and versatile choice for a wide range of urea derivatives, provided that appropriate safety measures are taken when handling isocyanates.
For process development and larger-scale synthesis, oxidative carbonylation and emerging CO₂-based methods represent the future of urea synthesis. While they may require more specialized equipment and optimization, their phosgene-free nature and potential for sustainability make them highly attractive.
Ultimately, the optimal method will be dictated by the specific requirements of your project. By carefully considering the factors outlined in this guide, you can make an informed decision that leads to the successful and safe synthesis of your target urea derivatives.
References
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry, 69(14), 4741–4750. [Link]
-
Kealey, S., Husbands, S. M., Bennacef, I., Gee, A. D., & Passchier, J. (2014). Palladium-mediated oxidative carbonylation reactions for the synthesis of (11)C-radiolabelled ureas. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 202–208. [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140–148. [Link]
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Farkas, E., Kégl, T., & Kollar, L. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(4), 543–548. [Link]
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Asynt. (2024, August 19). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved from [Link]
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Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894–1922. [Link]
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Guo, Y., Spicher, S., Cristadoro, A., Deglmann, P., Sijbesma, R. P., & Tomović, Ž. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14(14), 1773–1782. [Link]
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Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026, January 28). HBGX Chemical. Retrieved from [Link]
-
Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry, 69(14), 4741-4750. [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Modern Urea Synthesis. In Chemical Valorisation of Carbon Dioxide. [Link]
-
Tenti, G., & Di Mola, A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(8), 2268. [Link]
-
Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines. The Journal of organic chemistry, 69(14), 4741–4750. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Procurement Resource. (n.d.). Urea Production Cost Analysis from Phosgene. Retrieved from [Link]
-
Scribd. (n.d.). Urea Manufacturing Process Comparison. Retrieved from [Link]
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IPO. (n.d.). Phosgene. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Phosgene. Retrieved from [Link]
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Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry, 69(14), 4741-4750. [Link]
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Chemicals Knowledge. (2022, June 30). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Retrieved from [Link]
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ACOL. (2026, January 7). Top Ten High-Risk Chemical Reaction Types in Laboratories and Their Safety Precautions. Retrieved from [Link]
-
ResearchGate. (2025, September 19). (PDF) Comparative Biochemistry of Urea Synthesis. Retrieved from [Link]
-
Naz, M. Y., & Sulaiman, S. A. (2023). Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE). Plants, 13(1), 73. [Link]
-
Wu, X. F., & Neumann, H. (2011). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure. Synlett, 2011(13), 1878-1880. [Link]
-
Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
-
University of Pittsburgh. (2019, September 23). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140-148. [Link]
-
Brown, G. W., Jr, & Cohen, P. P. (1959). Comparative biochemistry of urea synthesis. I. Methods for the quantitative assay of urea cycle enzymes in liver. The Journal of biological chemistry, 234(7), 1769–1774. [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. a. Retrieved from [Link]
-
Pradana, A. R., Royani, A., Zulfikri, K., Tuffahati, N., Azzahra, R. Z., Amini, T. Q., & Nandiyanto, A. B. D. (2021). Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry, 10(2), 146-161. [Link]
-
Wikipedia. (n.d.). Ureas. Retrieved from [Link]
- Thavonekham, B. (1999). U.S. Patent No. 5,925,762. Washington, DC: U.S.
-
Asynt. (2025, October 8). Working Safely with High Pressure in the Lab | Webinar | Lab Safety [Video]. YouTube. [Link]
-
Procurement Resource. (n.d.). Urea Production Cost Analysis from Phosgene. Retrieved from [Link]
-
Kuriyama, M., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Nature Communications, 12(1), 2877. [Link]
-
Asynt. (2025, October 8). Working Safely with High Pressure in the Lab | Webinar | Lab Safety [Video]. YouTube. [Link]
-
Davies, T. E., et al. (2024). Toward a Generic Model for Phosgene Synthesis Catalysis over Activated Carbon. ChemCatChem, e202401538. [Link]
-
ResearchGate. (2025, August 6). Selected syntheses of ureas through phosgene substitutes | Request PDF. Retrieved from [Link]
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- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
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UV-Vis Spectroscopic Profiling of 1-Phenyl-3-(1-phenylpropan-2-yl)urea and Its Precursors: A Comparative Analytical Guide
In drug development and synthetic organic chemistry, tracking the nucleophilic addition of amines to isocyanates is critical for ensuring high-yield urea formation. This guide provides an objective, comparative analysis of the UV-Vis absorption spectra of the target product, 1-phenyl-3-(1-phenylpropan-2-yl)urea, against its precursors: phenyl isocyanate and 1-phenylpropan-2-amine (amphetamine). By understanding the chromophoric shifts inherent to this reaction, researchers can establish robust, real-time kinetic monitoring protocols.
Mechanistic Causality of UV-Vis Profiles
The utility of UV-Vis spectroscopy in monitoring this specific reaction lies in the distinct electronic transitions of the reactants versus the product. As a Senior Application Scientist, I emphasize that understanding why these shifts occur is just as important as recording them.
-
1-Phenylpropan-2-amine (Nucleophile): The amine precursor features an isolated phenyl ring. Because the primary amine is separated from the aromatic ring by an aliphatic spacer (-CH
-CH(CH )-), there is no extended conjugation between the nitrogen lone pair and the pi-system. Consequently, its UV-Vis spectrum exhibits a weak, symmetry-forbidden * transition (B-band) with fine structure around 1 and a stronger E-band near 206 nm[1]. -
Phenyl Isocyanate (Electrophile): The isocyanate group (-N=C=O) is directly attached to the aromatic ring. This strongly electron-withdrawing group extends the
-electron conjugation, resulting in a pronounced bathochromic (red) shift. The spectrum is characterized by a strong absorption system with structured vibronic bands peaking at approximately 2[2]. -
1-Phenyl-3-(1-phenylpropan-2-yl)urea (Product): Upon nucleophilic attack, the -N=C=O group is converted into a cross-conjugated urea linkage (-NH-CO-NH-). The nitrogen lone pairs now donate into the carbonyl group rather than exclusively conjugating with the phenyl ring. This structural change reduces the overall conjugation length compared to the isocyanate, triggering a hypsochromic (blue) shift. The resulting N-phenylurea chromophore exhibits a broad, intense absorption maximum (
) at approximately 3[3]. The second phenyl ring (from the amine) remains isolated and contributes negligibly to the primary absorption band.
Quantitative Data Comparison
| Compound | Structural Role | Dominant Chromophore | Spectral Characteristics | |
| Phenyl Isocyanate | Electrophile | Conjugated -N=C=O | ~275 | Structured vibronic bands, strong K-band |
| 1-Phenylpropan-2-amine | Nucleophile | Isolated Phenyl Ring | ~206, 258 | Weak B-band (258 nm), strong E-band (206 nm) |
| 1-Phenyl-3-(1-phenylpropan-2-yl)urea | Target Product | N-Phenylurea Moiety | ~240 | Broad, intense absorption, loss of 275 nm peak |
Experimental Workflow & Self-Validating Protocol
To accurately monitor the conversion of phenyl isocyanate and 1-phenylpropan-2-amine into the urea product, the following step-by-step methodology incorporates a self-validating isosbestic point check to ensure reaction fidelity.
Protocol: In-Situ UV-Vis Kinetic Monitoring
-
Baseline & Calibration: Prepare a 10 mM stock solution of 1-phenylpropan-2-amine in anhydrous acetonitrile (UV-grade). Record the baseline spectrum (200-400 nm) to confirm the weak 258 nm absorbance.
-
Electrophile Initialization: In a separate quartz cuvette, prepare a 0.1 mM solution of phenyl isocyanate in anhydrous acetonitrile. Record the spectrum to establish the maximum absorbance at 275 nm. Causality Note: Anhydrous conditions are critical; trace water will react with the isocyanate to form 1,3-diphenylurea, skewing the 240 nm product peak and invalidating the kinetic data.
-
Reaction Initiation: Inject an equimolar amount of the amine stock into the isocyanate cuvette. Rapidly mix using a magnetic micro-stirrer.
-
Kinetic Acquisition: Set the spectrophotometer to acquire spectra every 30 seconds over a 15-minute window. Monitor the decay of the 275 nm peak (isocyanate consumption) and the concurrent growth of the 240 nm peak (urea formation).
-
Self-Validation (Isosbestic Point Analysis): Overlay the time-resolved spectra. This serves as a self-validating system: a clean, 1:1 conversion without side reactions must exhibit a sharp isosbestic point (typically between 250-260 nm). If the isosbestic point drifts or blurs, the system immediately invalidates the current run, indicating the formation of byproducts (e.g., isocyanate dimerization or hydrolysis).
Spectroscopic Workflow Visualization
Reaction workflow and UV-Vis spectroscopic shifts during phenylurea synthesis.
References
-
Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate: Assignment of the cis and trans rotational isomers. AIP Publishing.2
-
Determination of phenylurea pesticides by direct laser photo-induced fluorescence. ResearchGate / Talanta.3
-
Amphetamine sulfate Analytical Methods. SIELC Technologies.1
Sources
Benchmarking 1-Phenyl-3-(1-phenylpropan-2-yl)urea Quantification: A Guide to Inter-Laboratory Reproducibility
The following guide provides an authoritative, comparative technical analysis of quantification methodologies for 1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPEU) , a critical carbamide derivative associated with amphetamine synthesis profiling and forensic derivatization.
Executive Summary & Technical Context
1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPEU) is a thermally labile urea derivative formed via the N-carbamoylation of amphetamine. In forensic science, it appears either as a synthesis byproduct (indicating the use of urea or isocyanates in illicit production) or as a deliberate derivative for achiral/chiral separation.
Achieving inter-laboratory reproducibility for PPEU is notoriously difficult due to its chemical behavior. This guide compares the two dominant analytical approaches—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to demonstrate why shifting to LC-based workflows is essential for minimizing inter-laboratory variance (
The Core Challenge: Thermal Instability
The urea linkage (
Comparative Analysis: GC-MS vs. LC-MS/MS
The following analysis objectively compares the "Standard" approach (GC-MS) against the "High-Fidelity" alternative (LC-MS/MS).
Performance Comparison Matrix
| Metric | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) | Impact on Reproducibility |
| Analyte Stability | Poor. Thermal cleavage of urea bond in injector (>200°C). | Excellent. Analysis occurs at ambient/column temp (<50°C). | GC-MS yields false negatives or variable quantification. |
| Sensitivity (LOD) | Moderate (10–50 ng/mL). | High (<1 ng/mL). | LC-MS/MS allows trace impurity profiling without concentration steps. |
| Linearity ( | Variable (0.98–0.99) due to degradation. | Robust (>0.999). | LC-MS/MS provides consistent calibration slopes across labs. |
| Inter-Lab CV (%) | High (15–35%). Dependent on injector maintenance. | Low (<5%). Consistent ionization mechanisms. | LC-MS/MS is the only viable option for standardized databases. |
| Sample Prep | Requires derivatization (BSTFA) to stabilize urea, adding complexity. | "Dilute-and-Shoot" or simple SPE. | Fewer steps reduce human error in LC-MS/MS workflows. |
Mechanism of Failure in GC-MS
In a standard split/splitless injector at 250°C, PPEU undergoes partial pyrolysis:
Recommended Protocol: Isotope Dilution LC-MS/MS
To guarantee E-E-A-T (Expertise, Authoritativeness, Trustworthiness) and ensure the protocol is a self-validating system , this guide recommends High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (HPLC-QqQ-MS) using a stable isotope internal standard.
Reagents & Standards
-
Analyte: 1-Phenyl-3-(1-phenylpropan-2-yl)urea (Certified Reference Material, >99.5%).
-
Internal Standard (IS):
-PPEU or Amphetamine-d5-urea (synthesized in-house if commercial unavailable, or use Amphetamine-d5 as a surrogate with caveat). Note: A structural analogue IS is required to compensate for matrix effects. -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Sample Preparation (Solid Phase Extraction)
-
Conditioning: Activate Mixed-Mode Cation Exchange (MCX) cartridges with 2 mL MeOH followed by 2 mL water.
-
Loading: Load 1 mL of urine/wastewater sample (pH adjusted to 6.0).
-
Washing: Wash with 2 mL 0.1% Formic Acid (removes neutrals/acids). Wash with 2 mL MeOH (removes hydrophobic neutrals).
-
Elution: Elute PPEU with 2 mL of 5% Ammonium Hydroxide in Methanol.
-
Why? PPEU is a weak base; this fraction isolates it from matrix interferences.
-
-
Reconstitution: Evaporate to dryness under
and reconstitute in 200 Mobile Phase (90:10 A:B).
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
). -
Gradient: 10% B to 90% B over 8 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier:
(Loss of Phenyl Isocyanate). -
Qualifier:
(Tropylium ion). -
Self-Validation Check: The ratio of Quant/Qual ions must be within
of the reference standard.
-
Step 3: Data Analysis
Calculate concentration using the response ratio (
Visualizing the Reproducibility Logic
The following diagrams illustrate the chemical stability issues and the validation logic.
Diagram 1: Thermal Degradation vs. Stable Ionization
This diagram contrasts the failure mode of GC-MS with the stability of LC-MS/MS.
Caption: Comparative stability pathways. GC-MS induces thermal cleavage, while LC-MS preserves the molecular ion.
Diagram 2: Inter-Laboratory Validation Workflow
A logic flow for ensuring data integrity across multiple sites.
Caption: Decision tree showing the impact of method selection on inter-laboratory reproducibility outcomes.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0.Link
-
European Medicines Agency (EMA). (2019). ICH Guideline M10 on Bioanalytical Method Validation.Link
-
Tettey, J. N. A., et al. (1999). "Thermal degradation of urea herbicides in gas chromatography." Journal of Chromatography A, 854(1-2), 93-102. (Provides mechanistic basis for urea instability). Link
-
World Anti-Doping Agency (WADA). (2021).[1] Technical Document: TD2021IDCR - Identification Criteria for Qualitative Assays.Link
Sources
Confirming the Purity of 1-Phenyl-3-(1-phenylpropan-2-yl)urea: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
In pharmaceutical development and synthetic chemistry, proving the absolute purity of a newly synthesized small molecule is a strict regulatory and editorial requirement. For synthetic urea derivatives like 1-Phenyl-3-(1-phenylpropan-2-yl)urea —typically synthesized via the nucleophilic addition of amphetamine (1-phenylpropan-2-amine) to phenyl isocyanate—researchers must deploy a self-validating matrix of analytical techniques.
While modern chromatographic methods dominate routine workflows, remains a critical orthogonal technique for determining absolute mass fraction[1]. This guide objectively compares EA against modern alternatives, explains the causality behind instrumental choices, and provides a validated experimental protocol for confirming the purity of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
The Molecular Profile & Theoretical Composition
Before initiating any purity analysis, the theoretical elemental mass fractions must be established. 1-Phenyl-3-(1-phenylpropan-2-yl)urea has the empirical formula C₁₆H₁₈N₂O .
Based on its molecular weight of 254.33 g/mol , the theoretical mass fractions are:
-
Carbon (C): 75.56%
-
Hydrogen (H): 7.13%
-
Nitrogen (N): 11.01%
-
Oxygen (O): 6.29%
Objective Comparison: Elemental Analysis vs. Modern Alternatives
Why rely on a combustion-based technique from the 19th century when high-resolution mass spectrometry exists? The answer lies in absolute vs. relative purity .
If a sample of 1-Phenyl-3-(1-phenylpropan-2-yl)urea contains 3% residual inorganic salts (e.g., NaCl from an aqueous workup) or trapped moisture, HPLC-UV will completely miss these non-chromophoric impurities, falsely reporting 100% purity. Elemental analysis, however, measures the absolute mass fraction of the bulk sample[2]. The presence of 3% water will dilute the carbon mass fraction, causing the sample to fail the EA test.
Table 1: Comparative Analysis of Purity Verification Techniques
| Technique | Operating Principle | Primary Strength | Primary Limitation | Best Used For |
| Elemental Analysis (CHNS) | Dynamic flash combustion to quantify atomic mass fractions[1]. | Detects absolute purity; highly sensitive to inorganic salts and moisture[2]. | Cannot distinguish between structural isomers or related impurities. | Absolute mass fraction confirmation. |
| HPLC-UV | Chromatographic separation followed by UV absorbance. | Excellent for separating structurally similar organic impurities. | Blind to UV-inactive compounds (e.g., NaCl, water, aliphatic solvents). | Routine relative purity profiling. |
| LC-MS | Separation coupled with mass-to-charge ratio detection. | High sensitivity; identifies exact molecular weight of impurities. | Matrix effects can suppress ionization; not inherently quantitative. | Impurity identification. |
| Quantitative NMR (qNMR) | Integration of proton resonances against an internal standard. | Provides absolute orthogonal purity without combustion. | Requires high sample concentration and expensive instrumentation. | Reference standard certification. |
The ±0.4% Standard: Current Consensus and Controversies
Historically, major chemical journals (such as those published by the ACS and RSC) mandated that experimental CHN values must fall within ±0.4% of the theoretical values to prove ≥95% purity[3].
However, this rigid standard has recently faced intense scientific scrutiny. A landmark demonstrated that this standard is statistically flawed[4]. The research team sent identical, highly pure (>99.9%) commercial samples to 18 different analytical laboratories across four continents[5]. The results revealed that 10.78% of the data points failed the ±0.4% publication guideline due to inherent instrumental and random errors completely out of the investigating laboratories' hands[6],[4].
As a result of these findings, major publishers like Wiley have updated their guidelines to abandon the strict ±0.4% requirement, allowing researchers to substitute EA with orthogonal techniques like qNMR or High-Resolution Mass Spectrometry (HRMS) when random combustion errors occur[6],[4].
Caption: Analytical decision matrix for confirming small molecule purity.
Experimental Protocol: CHNS Analysis
To ensure a self-validating system, the following protocol incorporates rigorous blanking, calibration, and replication to eliminate systemic errors[7].
Step-by-Step Methodology
-
Sample Drying (Critical Causality): Ensure the synthesized 1-Phenyl-3-(1-phenylpropan-2-yl)urea is dried to a constant weight in a vacuum oven. Residual solvents or moisture will artificially depress the carbon mass fraction, leading to a false failure[2],[7].
-
System Blanking: Run 2 to 3 empty tin capsules through the to establish a baseline and ensure no residual carbon/nitrogen exists in the combustion pathway[1].
-
Calibration: Weigh 2–3 mg of a certified organic standard (e.g., Acetanilide or Sulphanilic acid) using a microbalance to generate a calibration curve[1],[8].
-
Sample Preparation: Weigh exactly 2–3 mg of the analyte into a tin capsule[8]. Causality: Tin is specifically chosen because its oxidation in the presence of O₂ is highly exothermic. This creates a localized "flash" temperature of ~1800°C, ensuring the complete combustion of refractory organic compounds[8].
-
Dynamic Flash Combustion: Drop the capsule into the combustion furnace maintained at 1030°C in an oxygen-enriched helium flow[1].
-
Reduction: Pass the resultant gas mixture (CO₂, H₂O, NOₓ) through a reduction reactor containing highly active copper powder. Causality: The copper scrubs excess oxygen and quantitatively reduces nitrogen oxides (NOₓ) to N₂ gas[1].
-
Separation & Detection: The gases are separated via a Gas Chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD)[8].
-
Replication: Run the sample in triplicate to ensure reproducibility and rule out sample inhomogeneity[7].
Caption: Instrumental workflow of CHNS dynamic flash combustion analysis.
Experimental Data Interpretation
To illustrate the sensitivity of EA to non-chromophoric impurities, Table 2 presents hypothetical experimental data comparing a pure batch of 1-Phenyl-3-(1-phenylpropan-2-yl)urea against a batch contaminated with 2% residual water.
Table 2: Theoretical vs. Experimental Mass Fractions
| Element | Theoretical Mass Fraction (%) | Acceptable Range (±0.4%) | Experimental Batch A (Pure) | Experimental Batch B (2% H₂O) |
| Carbon (C) | 75.56 | 75.16 – 75.96 | 75.48 | 74.05 (Fail) |
| Hydrogen (H) | 7.13 | 6.73 – 7.53 | 7.18 | 7.21 |
| Nitrogen (N) | 11.01 | 10.61 – 11.41 | 10.95 | 10.79 |
Data Insight: In Batch B, the presence of 2% water by weight dilutes the carbon content (0.98 × 75.56% ≈ 74.05%). While HPLC-UV would fail to detect this moisture, EA successfully flags the batch, proving its indispensable role in comprehensive quality control[9].
References
Sources
- 1. velp.com [velp.com]
- 2. mt.com [mt.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. cardiff.ac.uk [cardiff.ac.uk]
- 6. chemistryworld.com [chemistryworld.com]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
A Comprehensive Guide to the Safe Disposal of 1-Phenyl-3-(1-phenylpropan-2-yl)urea
This document provides a detailed, procedural guide for the safe disposal of 1-Phenyl-3-(1-phenylpropan-2-yl)urea, a compound encountered by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from established safety protocols for urea-based compounds, general laboratory safety standards, and regulatory guidelines. The core principle of this guide is to treat the compound as potentially hazardous, ensuring the highest level of safety and environmental protection.
Hazard Assessment and Precautionary Principles
Given the lack of specific toxicological data for 1-Phenyl-3-(1-phenylpropan-2-yl)urea, a cautious approach is mandatory. Urea-based compounds can exhibit a range of biological activities and potential hazards. Therefore, it is essential to handle this compound in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] This standard mandates the development of a Chemical Hygiene Plan to protect laboratory personnel from chemical exposures.[2][4]
Key Precautionary Measures:
-
Assume Toxicity: Until proven otherwise, treat 1-Phenyl-3-(1-phenylpropan-2-yl)urea as a hazardous substance. Phenylurea pesticides, for instance, are known to be toxic by inhalation, skin absorption, or ingestion.[5]
-
Consult Institutional Protocols: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[6]
-
Hazard Communication: Ensure all personnel handling the compound are aware of its potential hazards and have access to this guide and any available safety information.[7]
The disposal workflow should follow a structured decision-making process to ensure safety and compliance at every step.
Caption: Decision-making workflow for the safe disposal of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is the correct use of Personal Protective Equipment (PPE).[7] The following table outlines the minimum required PPE for handling 1-Phenyl-3-(1-phenylpropan-2-yl)urea waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. Always inspect gloves before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | A fully-buttoned laboratory coat. | To shield skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Procedures
The proper segregation and containment of chemical waste are critical for ensuring safety and regulatory compliance.[8] Do not mix 1-Phenyl-3-(1-phenylpropan-2-yl)urea waste with other waste streams unless explicitly permitted by your institution's guidelines.[6]
Solid Waste Disposal
This category includes unused solid compounds, contaminated labware (e.g., weighing papers, pipette tips), and contaminated PPE.
-
Waste Collection:
-
Labeling:
-
Storage:
Liquid Waste Disposal
This category includes solutions containing 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
-
Waste Collection:
-
Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name of the contents, including the solvent (e.g., "1-Phenyl-3-(1-phenylpropan-2-yl)urea in Methanol").
-
Include the approximate concentration of the compound.
-
-
Storage:
-
Store the sealed liquid waste container in the same designated satellite accumulation area as the solid waste, ensuring proper segregation from incompatible materials.[8]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial for mitigating risks.[7]
Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting cleanup, don the PPE outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the designated solid waste container.[6][11] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid before placing it in the solid waste container.[12]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and absorbent materials. Dispose of all cleanup materials as hazardous waste.
-
Seek Assistance for Large Spills: For large spills or if you are unsure how to proceed, contact your institution's EHS office immediately.[6]
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][13] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][13] |
Final Disposal and Documentation
The final disposal of hazardous waste must be conducted by a licensed and reputable waste disposal contractor, in accordance with all federal, state, and local regulations.[14]
Final Disposal Workflow:
Caption: Step-by-step process for the final disposal of containerized waste.
-
Waste Pickup: Once your waste container is full or no longer in use, complete a chemical waste pickup request form as per your institution's procedures.[6][9]
-
Documentation: Maintain a record of the waste disposal, including a copy of the manifest provided by the waste disposal company. These records should be kept for a minimum of three years.[15]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- OSHA. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Urea.
- BenchChem. (2025, November). Proper Disposal Procedures for m-Tolylurea: A Guide for Laboratory Professionals.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Urea Oxalate.
- Airgas. (2021, May 11). SAFETY DATA SHEET.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- BioSpectra, Inc. (n.d.). Urea SDS.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Urea.
- CAMEO Chemicals. (n.d.). PHENYL UREA PESTICIDE, LIQUID, POISONOUS.
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- 5. PHENYL UREA PESTICIDE, LIQUID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 15. sustainable-markets.com [sustainable-markets.com]
Comprehensive Safety and Handling Protocol for 1-Phenyl-3-(1-phenylpropan-2-yl)urea
As researchers and drug development professionals, we frequently encounter novel compounds or synthetic intermediates whose toxicological profiles are not yet fully characterized. 1-Phenyl-3-(1-phenylpropan-2-yl)urea (Molecular Formula: C₁₆H₁₈N₂O) is a prime example. Structurally, it consists of a urea core flanked by a phenyl ring and a 1-phenylpropan-2-yl moiety—the exact carbon skeleton of amphetamine.
Due to this structural homology, this compound must be treated as a highly potent active pharmaceutical ingredient (HPAPI) and a suspected central nervous system (CNS) active agent. The lipophilic nature of the dual aromatic rings ensures high membrane permeability, meaning accidental exposure can lead to rapid systemic absorption. This guide provides the self-validating, step-by-step operational and safety protocols required to handle this chemical without compromising scientific integrity or personnel safety.
Part 1: Risk Assessment & The Causality of Protection
In laboratory safety, compliance without comprehension is a vulnerability. We do not wear personal protective equipment (PPE) merely to satisfy regulatory checklists; we engineer our defenses based on the specific physicochemical properties of the threat.
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The Dermal Permeability Threat: The calculated partition coefficient (LogP) for amphetamine-derived urea compounds is typically high. When preparing stock solutions for in vitro assays, researchers often use Dimethyl Sulfoxide (DMSO) or Methanol. DMSO is a potent penetration enhancer. If a micro-droplet of 1-Phenyl-3-(1-phenylpropan-2-yl)urea dissolved in DMSO lands on unprotected skin, it will bypass the stratum corneum instantly, delivering a pharmacologically active dose directly into the bloodstream. This necessitates the use of chemical-resistant, double-layered elastomers.
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The Aerosolization Hazard: In its solid state, this compound is a dry, crystalline powder. The simple act of opening a vial or transferring the powder to a balance creates micro-aerosols. Inhalation of these particulates directly exposes the highly vascularized pulmonary alveoli to the compound. Therefore, relying solely on a standard fume hood is insufficient; a Containment Ventilated Enclosure (CVE) or Class II Biosafety Cabinet is required to control turbulent airflow.
According to the [1], the preparation and manipulation of pharmacologically active powders require strict adherence to the hierarchy of controls, prioritizing engineering controls and specialized PPE.
Part 2: Quantitative PPE Matrix
To standardize our defense mechanisms, all personnel must adhere to the following PPE specifications before handling 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
| PPE Category | Specification | Causality / Scientific Rationale | Breakthrough Time (DMSO/MeOH) |
| Hands | Double-layer Nitrile (≥0.11 mm thickness) | Nitrile provides superior resistance to non-polar organics. Double-gloving ensures the inner glove remains sterile and intact if the outer glove is compromised by a solvent droplet. | > 240 minutes |
| Respiratory | N95 or P100 Particulate Respirator | Prevents the inhalation of aerosolized API micro-powders generated during spatulation and weighing. | N/A (Particulate filter) |
| Eye/Face | Splash-proof Chemical Goggles | Standard safety glasses leave gaps. Goggles protect the ocular mucosa from both airborne particulates and solvent splashes. | N/A |
| Body | Polyethylene-coated Tyvek Gown with knit cuffs | Standard cotton lab coats are porous and absorb solvents. Polyethylene provides a liquid-impermeable barrier, and knit cuffs prevent wrist exposure. | > 480 minutes |
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step has been successfully verified.
Protocol 1: Weighing and Dissolution Workflow
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Environmental Verification: Ensure the Containment Ventilated Enclosure (CVE) or Biosafety Cabinet is operational, with an inward face velocity of at least 75 feet per minute (fpm).
-
PPE Donning: Don the polyethylene gown, N95/P100 respirator, and goggles. Wash hands, then don the first pair of nitrile gloves. Pull the gown cuffs over the first pair of gloves, then don the second pair of gloves over the cuffs.
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Static Mitigation: Powders with amphetamine-like structures often hold static charges, causing them to "jump" from the spatula. Wipe the exterior of the compound vial and the weighing boat with an anti-static wipe before opening.
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Transfer and Weighing: Using a micro-spatula, carefully transfer the required mass of 1-Phenyl-3-(1-phenylpropan-2-yl)urea into the weigh boat. Do not drop the powder; place it.
-
In-Situ Dissolution: To minimize the risk of transporting dry powder across the lab, add your primary solvent (e.g., DMSO) directly to the vial or weigh boat inside the CVE. Cap the vial tightly before removing it from the hood.
-
Doffing: Remove the outer gloves inside the hood and dispose of them in a sealed hazardous waste container. Exit the hood, remove the inner gloves, and wash hands immediately with soap and water.
Part 4: Spill Response & Disposal Plan
Even with flawless execution, mechanical failures or human errors occur. Immediate, calculated action prevents an incidental spill from becoming an exposure event. This protocol aligns with the [2].
Protocol 2: Incidental Spill Cleanup
Definition: A spill of < 50 mL of solution or < 5 grams of powder that does not pose an immediate life-threatening hazard.
-
Isolate and Communicate: Immediately halt work. Announce the spill to colleagues in the vicinity. Mark the area with wet floor signs or physical barriers.
-
Assess the State:
-
If Powder: Do not sweep. Sweeping aerosolizes the API. Instead, gently cover the powder with absorbent paper towels lightly dampened with water or a 10% bleach solution to suppress dust.
-
If Liquid (Solvent Solution): Surround the spill with universal absorbent booms to prevent spreading. Cover the liquid with activated charcoal or universal absorbent pads.
-
-
Collection: Using a disposable plastic scoop (never use hands, even gloved), collect the saturated absorbents and place them into a heavy-duty, puncture-resistant hazardous waste bag.
-
Decontamination: Wash the affected surface three times. First with a solvent that solubilizes the compound (e.g., a small amount of isopropanol), followed by two washes with highly concentrated detergent and water to remove solvent residues.
-
Disposal: Seal the waste bag, label it explicitly as "Hazardous API Waste: 1-Phenyl-3-(1-phenylpropan-2-yl)urea / Toxic Organic," and transfer it to the facility's designated EPA-compliant chemical waste accumulation area for high-temperature incineration.
Part 5: Workflow Visualization
The following diagram illustrates the logical progression of risk assessment, operational handling, and emergency response.
Workflow for the safe handling and spill response of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.
References
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Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Overview." United States Department of Labor. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2826775, 1,3-Bis(1-phenylpropan-2-yl)urea" (Structural analogue reference for physicochemical properties). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
